Pyk2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H27N7O |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-(5-quinolin-6-yl-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C27H27N7O/c1-17-7-10-20(11-8-17)34-25(16-23(33-34)27(2,3)4)30-26(35)29-24-15-22(31-32-24)19-9-12-21-18(14-19)6-5-13-28-21/h5-16H,1-4H3,(H3,29,30,31,32,35) |
InChI Key |
KQLHECVWPJTIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Pyk2-IN-2 Mechanism of Action in Neuronal Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase highly expressed in the central nervous system, is a critical regulator of synaptic plasticity, neuronal migration, and survival. Its dysregulation has been implicated in various neurological disorders, including Alzheimer's and Huntington's disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Pyk2 inhibitors in neuronal cells, with a focus on Pyk2-IN-2. Due to the limited direct research on this compound in neuronal models, this document synthesizes available data on this compound with findings from studies on other potent Pyk2 inhibitors and the established roles of Pyk2 in neuronal signaling. This guide includes quantitative data for relevant inhibitors, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts.
Introduction to Pyk2 in Neuronal Function
Pyk2, also known as PTK2B, is a member of the focal adhesion kinase (FAK) family.[1] In neurons, Pyk2 is a key downstream effector of calcium signaling, activated by influx through NMDA receptors and other ion channels.[2] Its activation triggers autophosphorylation at Tyr402, creating a binding site for Src family kinases and initiating a cascade of downstream signaling events that modulate synaptic strength, cytoskeletal dynamics, and gene expression.[2] Pyk2 is involved in both long-term potentiation (LTP) and long-term depression (LTD), highlighting its complex role in synaptic plasticity.[2]
This compound and Other Pyk2 Inhibitors
This compound is a small molecule inhibitor of Pyk2. While specific data on its action in neuronal cells is limited, its inhibitory profile against Pyk2 and the closely related FAK provides a basis for understanding its potential mechanism of action. The primary mechanism of action for most kinase inhibitors, including those targeting Pyk2, is the competitive blockade of the ATP-binding site, which prevents the transfer of phosphate groups to substrate proteins and halts the downstream signaling cascade.[1]
Quantitative Data for Pyk2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized Pyk2 inhibitors. This data is crucial for designing experiments and for comparing the potency of different compounds.
| Inhibitor | Target(s) | IC50 (Pyk2) | IC50 (FAK) | Reference |
| This compound | Pyk2, FAK | 55 nM (cellular) | 0.608 µM (kinase assay) | [3] |
| PF-562271 | Pyk2, FAK | 14 nM | 1.5 nM | [4] |
| PF-431396 | Pyk2, FAK | 11 nM | 2 nM | [5][6] |
Mechanism of Action in Neuronal Cells
Based on the known functions of Pyk2 in neurons and the effects of its inhibition in related cell types, the mechanism of action of a Pyk2 inhibitor like this compound in neuronal cells can be inferred to involve the modulation of several key signaling pathways.
Inhibition of NMDA Receptor-Mediated Signaling
Pyk2 is a critical component of the NMDA receptor signaling complex. Its inhibition is expected to disrupt downstream pathways affecting synaptic plasticity and excitotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. malotilate.com [malotilate.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 431396 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
The Role of Pyk2-IN-2 in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, is a critical mediator in various signal transduction pathways, regulating fundamental cellular processes such as proliferation, migration, and adhesion. Its dysregulation has been implicated in numerous pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. Pyk2-IN-2 is a chemical inhibitor of Pyk2 that serves as a valuable tool for elucidating the kinase's function and for preclinical drug development. This technical guide provides an in-depth overview of the role of this compound in modulating signal transduction pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to Pyk2 and this compound
Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family. Unlike the ubiquitously expressed FAK, Pyk2 expression is more restricted, with high levels found in the central nervous system and hematopoietic cells. Pyk2 is activated by a diverse array of stimuli, including engagement of integrins and G-protein coupled receptors, as well as by elevations in intracellular calcium levels and cellular stress. Upon activation, Pyk2 undergoes autophosphorylation at tyrosine residue 402 (Tyr402), creating a docking site for the SH2 domain of Src family kinases. This interaction leads to the full activation of Pyk2 and the subsequent phosphorylation of downstream substrates, thereby initiating a cascade of signaling events.
This compound is a small molecule inhibitor that targets the kinase activity of Pyk2. By blocking the phosphorylation of Pyk2 substrates, this compound allows for the precise dissection of Pyk2-dependent signaling pathways.
Quantitative Data: Inhibitory Profile of this compound
The efficacy and selectivity of a chemical inhibitor are paramount for its utility as a research tool and potential therapeutic. The following table summarizes the in vitro inhibitory activity of this compound and other commonly used Pyk2 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | Pyk2 | 55 | [1] |
| FAK | 608 | [1] | |
| PF-562271 | Pyk2 | 13 | |
| FAK | 1.5 | ||
| PF-431396 | Pyk2 | 11 | |
| FAK | 2 | ||
| PF-4618433 | Pyk2 | 637 |
Table 1: In Vitro Inhibitory Activity of Pyk2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
This compound in Key Signal Transduction Pathways
Pyk2 acts as a central node in several critical signaling pathways. Inhibition of Pyk2 with this compound can significantly impact these cascades.
The Pyk2/Src Signaling Axis
A primary mechanism of Pyk2 signaling involves its interaction with Src family kinases. The inhibition of Pyk2 by this compound disrupts this crucial partnership.
Figure 1: The Pyk2/Src Signaling Pathway. this compound inhibits the initial autophosphorylation of Pyk2, preventing the recruitment and activation of Src and subsequent downstream signaling.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a well-established downstream effector of Pyk2. Pyk2 can activate the MAPK/ERK pathway through a Src-dependent mechanism, leading to cell proliferation.
Figure 2: Pyk2-mediated MAPK/ERK Signaling. Inhibition of Pyk2 by this compound blocks the activation of the downstream MAPK/ERK cascade, leading to reduced cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Pyk2.
Objective: To determine the IC50 of this compound for Pyk2 kinase.
Materials:
-
Recombinant human Pyk2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay reagents and a luminometer.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add recombinant Pyk2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Quantify the amount of phosphorylated substrate.
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-ERK
This method is used to assess the effect of this compound on the downstream MAPK/ERK signaling pathway.
Objective: To quantify the levels of phosphorylated ERK (p-ERK) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high Pyk2 expression)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., serum, growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in serum-free medium for a period (e.g., 12-24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known activator of the MAPK pathway (e.g., 10% FBS) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to normalize the p-ERK signal.
-
Quantify the band intensities using densitometry software.
Figure 3: Western Blotting Workflow for p-ERK. A stepwise process to assess the impact of this compound on a key downstream signaling node.
Cell Migration (Transwell) Assay
This assay measures the effect of this compound on the migratory capacity of cells.
Objective: To quantify the inhibition of cell migration by this compound.
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the bottom of the 24-well plate with serum-containing medium (chemoattractant).
-
Seed cells, pre-treated with various concentrations of this compound or vehicle in serum-free medium, into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Expected Outcomes and Interpretation
Based on the known functions of Pyk2, treatment of cells with this compound is expected to yield the following results:
| Experiment | Parameter Measured | Expected Outcome with this compound |
| In Vitro Kinase Assay | Pyk2 enzymatic activity | Dose-dependent inhibition of Pyk2 activity. |
| Western Blot | Phosphorylation of ERK1/2 | Reduction in serum- or growth factor-stimulated ERK1/2 phosphorylation. |
| Cell Proliferation Assay | Cell number or metabolic activity | Decrease in cell proliferation over time.[2] |
| Cell Migration Assay | Number of migrated cells | Reduction in the number of cells migrating towards a chemoattractant. |
| Wound Healing Assay | Rate of wound closure | Slower closure of the "wound" in a cell monolayer. |
Table 2: Summary of Expected Experimental Outcomes with this compound.
Conclusion
This compound is a potent tool for investigating the complex roles of Pyk2 in signal transduction. By inhibiting Pyk2 kinase activity, this compound allows for the detailed examination of its involvement in pathways such as the Src and MAPK/ERK cascades. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound on cellular signaling, proliferation, and migration. Such studies are crucial for advancing our understanding of Pyk2-mediated pathologies and for the development of novel therapeutic strategies targeting this important kinase.
References
Pyk2-IN-2 as a selective inhibitor of proline-rich tyrosine kinase 2
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich Tyrosine Kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that plays a pivotal role in a multitude of cellular processes. As a member of the focal adhesion kinase (FAK) family, Pyk2 is a critical mediator of signaling cascades initiated by various extracellular stimuli, including growth factors, cytokines, and changes in intracellular calcium levels.[1] Its involvement in cell adhesion, migration, proliferation, and survival has implicated Pyk2 in the pathophysiology of numerous diseases, including cancer, osteoporosis, and neurodegenerative disorders.[2][3] The development of selective Pyk2 inhibitors is therefore of significant interest for therapeutic intervention. This technical guide focuses on Pyk2-IN-2, a compound identified as a selective inhibitor of Pyk2, providing a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Mechanism of Action
Pyk2 inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Pyk2 kinase domain, preventing the transfer of a phosphate group from ATP to its protein substrates.[2] This blockade of phosphorylation effectively halts the downstream signaling cascades that are dependent on Pyk2 activity.
Quantitative Data
The inhibitory activity of this compound and other relevant Pyk2 inhibitors is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical or cellular function.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| Pyk2 | 0.055 |
| FAK | 0.608[4] |
Table 2: Comparative Inhibitory Activities of Selected Pyk2 Inhibitors
| Inhibitor | Pyk2 IC50 (nM) | FAK IC50 (nM) | Reference(s) |
| PF-431396 | 11 | 2 | [4] |
| PF-562271 | 13 | 1.5 | [4] |
| PF-4618433 | 637 | >10000 | [4] |
| PF-719 | 17 | 469 | [4] |
| NVP-TAE 226 | 3.5 | 5.5 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Pyk2 Signaling Pathway.
References
The Discovery and Synthesis of Pyk2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, has emerged as a significant therapeutic target in various diseases, including cancer, osteoporosis, and neurodegenerative disorders. Its role in mediating signaling pathways crucial for cell proliferation, migration, and survival has spurred the development of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of Pyk2-IN-2, a notable inhibitor of Pyk2. This document details the biochemical and cellular activity of the compound, outlines generalized experimental protocols for key assays, and presents a putative synthesis route. Furthermore, it visualizes the intricate Pyk2 signaling pathway and the logical workflow of its inhibitor discovery process.
Introduction to Pyk2
Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family of non-receptor tyrosine kinases.[1] Structurally, Pyk2 is homologous to FAK, sharing a similar domain architecture.[1] Unlike the ubiquitously expressed FAK, Pyk2 is predominantly found in the central nervous system and hematopoietic cells.[1] Its activation is triggered by a variety of stimuli that increase intracellular calcium levels, such as signals from G-protein coupled receptors, inflammatory cytokines, and cellular stress.[1] Once activated, Pyk2 plays a pivotal role in numerous signaling cascades, including the MAPK and PI3K/Akt pathways, thereby regulating processes like cell adhesion, migration, and proliferation.[2] The overexpression and hyperactivity of Pyk2 have been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2]
The Discovery of this compound
This compound, also referred to as compound 13j in some literature, was identified through a screening campaign aimed at discovering novel inhibitors of Pyk2.[1] The discovery process likely involved the screening of a diverse chemical library against the Pyk2 enzyme, followed by hit-to-lead optimization to improve potency and selectivity.
Biochemical and Cellular Activity
This compound has demonstrated potent inhibition of Pyk2 in both biochemical and cellular assays. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Target/System | Reference |
| IC50 | 55 nM | PYK2 cells | [1] |
| IC50 | 0.608 µM | FAK kinase | [1] |
| HLM Blood Clearance | 31 mL/min/kg | Human Liver Microsomes | [1] |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies have been conducted to evaluate the drug-like properties of this compound. The following table summarizes the available pharmacokinetic data from a study in male Wistar-Han rats.
| Parameter | Route | Dose (mg/kg) | Value | Unit |
| t1/2 | i.v. | 1 | 2.0 | h |
| Clp | i.v. | 1 | 2.0 | mL/min/kg |
| Vdss | i.v. | 1 | 0.15 | L/kg |
| Cmax | p.o. | 30 | 61324 | nM |
| %F | p.o. | 30 | 47 | % |
| PPB (fu) | i.v. | 1 | 0.003 |
Synthesis of this compound
While the specific, step-by-step synthesis protocol from the original discovery publication is not publicly available, a putative synthetic route for this compound, chemically named 2-(6-(3-hydroxyphenyl)-[1][3][4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-((1-methylpiperidin-4-yl)oxy)phenyl)acetamide, can be devised based on the synthesis of similar triazolopyridazine derivatives. The proposed synthesis would likely involve a multi-step sequence, culminating in the coupling of key intermediates.
A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: a substituted[1][3][4]triazolo[4,3-b]pyridazine core, a 3-hydroxyphenyl group, and a substituted N-phenylacetamide side chain. The synthesis would likely proceed through the construction of the triazolopyridazine ring system, followed by functionalization with the aryl groups and the final amide bond formation.
Experimental Protocols
This section provides detailed methodologies for key experiments typically employed in the discovery and characterization of Pyk2 inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Pyk2 kinase activity.
Materials:
-
Recombinant human Pyk2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant Pyk2 enzyme, and the kinase substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to convert the ADP generated to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Pyk2 Autophosphorylation Assay
Objective: To assess the ability of a test compound to inhibit Pyk2 autophosphorylation in a cellular context.
Materials:
-
A suitable cell line endogenously or exogenously expressing Pyk2 (e.g., PC-3, HEK293)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
A stimulus to induce Pyk2 activation (e.g., sorbitol, anisomycin, or a GPCR agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Pyk2 (Tyr402) and anti-total-Pyk2
-
Western blotting reagents and equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce Pyk2 autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-Pyk2 (Tyr402) antibody to detect the phosphorylated, active form of Pyk2.
-
Strip the membrane and re-probe with the anti-total-Pyk2 antibody to ensure equal protein loading.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the inhibition of Pyk2 autophosphorylation at each compound concentration.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in rats.
Materials:
-
Male Wistar-Han rats
-
Test compound (this compound)
-
Dosing vehicles for IV and PO administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound either intravenously via the tail vein or orally by gavage at a predetermined dose.
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vdss, and %F) using appropriate software.
Visualizations
Pyk2 Signaling Pathway
The following diagram illustrates the central role of Pyk2 in integrating signals from various upstream stimuli and activating downstream pathways that regulate key cellular processes.
References
An In-Depth Technical Guide to Pyk2-IN-2: Chemical Structure, Physicochemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyk2-IN-2 is a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (Pyk2), a non-receptor tyrosine kinase implicated in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays, along with a summary of its inhibitory action and effects on cellular signaling, are presented to support its application in preclinical research and drug development.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound 13j in some literature, is a small molecule inhibitor belonging to a series of pyrazole and indole-urea based compounds designed to target the DFG-out conformation of Pyk2.[1]
| Property | Value | Reference |
| IUPAC Name | N-(5-(tert-butyl)-2-(p-tolyl)isoxazol-4-yl)-N'-(2-(1H-pyrrolo[2,3-b]pyridin-5-yl)hydrazono)urea | |
| Chemical Formula | C27H27N7O | [1] |
| Molecular Weight | 465.55 g/mol | [1] |
| CAS Number | 1271418-15-5 | [1] |
| Appearance | Off-white to gray solid | [1] |
| SMILES String | O=C(NC1=CC(C(C)(C)C)=NN1C2=CC=C(C)C=C2)NC3=NNC(C4=CC5=C(N=CC=C5)C=C4)=C3 | [1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Pyk2 kinase activity. It also demonstrates inhibitory effects on the closely related Focal Adhesion Kinase (FAK). The mechanism of action for this class of inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group to its substrates.[2][3]
| Target | Assay Type | IC50 | Reference |
| Pyk2 | Cell-based | 55 nM | [1] |
| FAK | Kinase Assay | 0.608 µM | [1] |
Signaling Pathways
Pyk2 is a crucial node in various signaling pathways that regulate cell proliferation, migration, and survival.[2][4] Its activation is often triggered by stimuli that increase intracellular calcium levels or by the activation of G-protein coupled receptors and integrins.[5][6] Upon activation, Pyk2 undergoes autophosphorylation at Tyr-402, creating a docking site for Src family kinases. This leads to further phosphorylation and the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[4]
Pyk2 Activation and Downstream Signaling Cascade
Caption: Pyk2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for assays relevant to the characterization of Pyk2 inhibitors like this compound.
In Vitro Kinase Assay (General Protocol)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against Pyk2 kinase.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant Pyk2 enzyme is diluted in kinase buffer.
-
A suitable substrate (e.g., a synthetic peptide) is prepared in kinase buffer.
-
ATP is prepared at the desired concentration in kinase buffer.
-
This compound is serially diluted in DMSO to create a concentration range.
-
-
Assay Procedure:
-
In a microplate, the Pyk2 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated, and the signal is detected using a suitable method, such as a luminescence-based assay that measures ADP production.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Western Blot Analysis of Pyk2 Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream signaling molecules.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing Pyk2 are cultured to a suitable confluency.
-
The cells are treated with various concentrations of this compound for a specified duration.
-
Cells are stimulated with an appropriate agonist (e.g., a growth factor) to activate the Pyk2 pathway.
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Pyk2 and its downstream targets (e.g., phospho-ERK, total ERK).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the effect of this compound on protein phosphorylation.
-
Cell Migration Assay (Wound Healing)
This assay is used to evaluate the effect of this compound on cell migration.
Methodology:
-
Cell Seeding and Monolayer Formation:
-
Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
-
Wound Creation and Treatment:
-
A scratch is made through the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.
-
-
Image Acquisition and Analysis:
-
Images of the scratch are captured at different time points (e.g., 0 and 24 hours).
-
The width of the scratch is measured, and the rate of cell migration is calculated to determine the inhibitory effect of this compound.
-
Pharmacokinetics
Limited in vivo pharmacokinetic data for this compound is publicly available. However, a study on a similar compound series reported a human liver microsome (HLM) blood clearance of 31 mL/min/kg.[1] Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of Pyk2 in various physiological and pathological processes. Its potency and selectivity, combined with the availability of robust in vitro and cell-based assays, make it a suitable candidate for further preclinical development as a potential therapeutic agent for diseases where Pyk2 signaling is dysregulated, such as in certain cancers and inflammatory conditions.[2][4] This guide provides a foundational understanding of this compound to aid researchers in its effective application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Pyk2-IN-2 with the ATP-Binding Site of Pyk2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline-rich tyrosine kinase 2 (Pyk2) is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in a range of diseases, including cancer, inflammatory conditions, and neurological disorders. Its role in mediating cellular signaling pathways integral to cell proliferation, migration, and survival has spurred the development of potent and selective inhibitors. This technical guide provides a comprehensive overview of the interaction of a notable inhibitor, Pyk2-IN-2, with the ATP-binding site of Pyk2. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and interaction models. While a definitive co-crystal structure of this compound with Pyk2 remains to be elucidated, this guide leverages data from analogous inhibitor complexes to provide a robust working model for understanding its mechanism of action.
Introduction to Pyk2 and its Role as a Drug Target
Proline-rich tyrosine kinase 2 (Pyk2), also known as FAK2 or RAFTK, is a member of the focal adhesion kinase (FAK) family of non-receptor tyrosine kinases.[1] Pyk2 is activated by a diverse array of stimuli, including engagement of integrins and G protein-coupled receptors, as well as by various stress signals, often in a calcium-dependent manner.[2][3] Upon activation, Pyk2 undergoes autophosphorylation at tyrosine 402, creating a docking site for Src family kinases.[4] This interaction leads to the full activation of Pyk2, which in turn phosphorylates a multitude of downstream substrates, thereby regulating critical cellular processes such as cell adhesion, migration, proliferation, and survival.[1][4] The overexpression and hyperactivation of Pyk2 have been implicated in the pathology of numerous diseases, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors that target the highly conserved ATP-binding site of the kinase domain represent a primary strategy for modulating Pyk2 activity.[1][5]
This compound: A Potent Inhibitor of Pyk2
This compound (also referred to as compound 13j in some literature) has been identified as a potent inhibitor of Pyk2.[6] Like many kinase inhibitors, this compound functions by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates.[1]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the effectiveness of an inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| Pyk2 IC50 | 55 nM | Biochemical kinase assay | [6] |
| Pyk2 Cellular IC50 | 98 nM | Inhibition of Pyk2 in mouse NIH-3T3 cells (LI-COR assay) | [6] |
| FAK IC50 | 0.608 µM | Biochemical kinase assay | [6] |
Table 1: Summary of reported IC50 values for this compound.
These data indicate that this compound is a potent inhibitor of Pyk2 with a notable selectivity over the closely related FAK.
The ATP-Binding Site of Pyk2: A Target for Inhibition
The kinase domain of Pyk2 adopts a canonical bilobal structure, with the ATP-binding site located in the cleft between the N- and C-lobes.[5] The binding of ATP is a prerequisite for the phosphotransfer reaction. Small molecule inhibitors like this compound are designed to occupy this pocket and prevent ATP binding.[1]
Key Features of the Pyk2 ATP-Binding Site
Structural studies of Pyk2 in complex with various inhibitors have revealed key features of the ATP-binding site that are crucial for inhibitor design and interaction. A critical element is the "DFG" (Asp-Phe-Gly) motif at the beginning of the activation loop. The conformation of this motif, either "DFG-in" (active) or "DFG-out" (inactive), significantly influences the shape and accessibility of the ATP pocket.[5][7][8]
Many potent and selective kinase inhibitors, such as BIRB796 and PF-4618433, achieve their effects by binding to and stabilizing the DFG-out conformation.[5][8] This conformation exposes an allosteric pocket adjacent to the ATP site, which can be exploited to achieve higher affinity and selectivity.[5] While the precise binding mode of this compound is not yet publicly defined by a co-crystal structure, it is plausible that it also interacts with key residues within the ATP-binding cleft and may influence the DFG motif conformation.
Signaling Pathways Involving Pyk2
Pyk2 is a central node in numerous signaling pathways that regulate a wide range of cellular functions. Understanding these pathways is crucial for appreciating the broader biological impact of Pyk2 inhibition.
References
- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 5. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
The biological functions of Pyk2 and the therapeutic potential of its inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, stands at the crossroads of a multitude of cellular signaling pathways, orchestrating a symphony of biological processes ranging from cell proliferation and migration to inflammation and synaptic plasticity. Its intricate involvement in both normal physiological functions and the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, has positioned Pyk2 as a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological functions of Pyk2 and delves into the burgeoning field of Pyk2 inhibition as a promising therapeutic strategy.
The Biological Functions of Pyk2: A Key Signaling Integrator
Pyk2, also known as Related Adhesion Focal Tyrosine Kinase (RAFTK), is a member of the focal adhesion kinase (FAK) family. It is highly expressed in the central nervous system and hematopoietic cells. Pyk2 acts as a critical integrator of signals emanating from various extracellular cues, including growth factors, cytokines, chemokines, and changes in intracellular calcium levels.[1][2] Its activation triggers a cascade of downstream signaling events that modulate fundamental cellular activities.
1.1. Role in Cell Adhesion, Migration, and Cytoskeletal Reorganization:
Pyk2 is a key regulator of cell adhesion and migration, processes that are fundamental to development, immune responses, and wound healing, but are also hijacked in disease states like cancer metastasis. Upon activation by stimuli such as integrin engagement with the extracellular matrix, Pyk2 is recruited to focal adhesions, where it phosphorylates several substrate proteins, including paxillin and p130Cas.[3][4] This phosphorylation cascade leads to the reorganization of the actin cytoskeleton, the formation of membrane protrusions like lamellipodia and filopodia, and ultimately, directed cell movement.[5][6] Studies have shown that the knockout of Pyk2 in mouse embryonic fibroblasts significantly impairs both random and directed cell motility and reduces cell-edge protrusion dynamics.[5]
1.2. Involvement in Cell Proliferation and Survival:
Pyk2 signaling is also intricately linked to cell proliferation and survival pathways. It can activate the Ras-MAPK (mitogen-activated protein kinase) and PI3K-Akt signaling cascades, which are central regulators of cell growth, division, and apoptosis.[7] In many cancer types, the overexpression or hyperactivation of Pyk2 contributes to uncontrolled cell proliferation and resistance to apoptosis.[7]
1.3. Function in the Nervous System:
In the central nervous system, Pyk2 plays a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory. It is activated by calcium influx through NMDA receptors and is involved in both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synaptic connections, respectively.[3][8] Dysregulation of Pyk2 signaling has been implicated in neurodegenerative diseases such as Alzheimer's disease, where it may contribute to synaptic dysfunction and neuronal cell death.[8]
1.4. Role in Inflammation and Immune Response:
Pyk2 is a key player in the inflammatory response. It is involved in the activation of immune cells, such as macrophages and T-cells, and the production of pro-inflammatory cytokines.[7] Toll-like receptor (TLR) signaling, a critical component of the innate immune system, can induce the upregulation of Pyk2.[9] This suggests that Pyk2 inhibitors could have therapeutic potential in a range of inflammatory and autoimmune diseases.[9]
Pyk2 Signaling Pathways
Pyk2's diverse functions are mediated through its participation in complex and interconnected signaling networks. Upon activation, Pyk2 undergoes autophosphorylation at specific tyrosine residues, creating docking sites for various downstream signaling proteins containing SH2 domains.
Caption: Overview of Pyk2 signaling pathways.
A key interaction is with the Src family of kinases. Autophosphorylation of Pyk2 at Tyr402 creates a binding site for the SH2 domain of Src, leading to Src activation.[4] Activated Src, in turn, can further phosphorylate Pyk2, leading to the full activation of Pyk2's catalytic activity and the recruitment of other signaling molecules.[10] This Pyk2-Src complex can then phosphorylate a host of downstream targets, amplifying the initial signal.
Therapeutic Potential of Pyk2 Inhibition
Given its central role in pathological processes, inhibiting Pyk2 has emerged as an attractive therapeutic strategy for a variety of diseases.
3.1. Cancer:
In numerous cancers, including breast, lung, pancreatic, and glioblastoma, Pyk2 is overexpressed and its activity is elevated, correlating with poor prognosis.[7] Inhibition of Pyk2 has been shown to reduce tumor growth, metastasis, and angiogenesis in preclinical models.[7] Furthermore, Pyk2 inhibitors can enhance the efficacy of conventional chemotherapies and targeted therapies.[1]
3.2. Neurodegenerative Diseases:
In Alzheimer's disease, Pyk2 is implicated in the synaptic dysfunction and neuronal death induced by amyloid-beta oligomers.[8] Genetic studies have also identified variants in the PTK2B gene (which encodes Pyk2) as risk factors for late-onset Alzheimer's disease.[8] Preclinical studies suggest that inhibiting Pyk2 could mitigate these neurotoxic effects and potentially slow disease progression.[8]
3.3. Inflammatory and Autoimmune Diseases:
Pyk2's role in immune cell activation and pro-inflammatory cytokine production makes it a promising target for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[7] Inhibition of Pyk2 has been shown to reduce inflammation in animal models of these conditions.[9]
Pyk2 Inhibitors: A Quantitative Overview
Several small molecule inhibitors targeting Pyk2 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors typically target the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to its substrates.
| Inhibitor | Target(s) | IC50 for Pyk2 (nM) | IC50 for FAK (nM) | Key Features & Status |
| Defactinib (VS-6063) | Pyk2, FAK | 0.6 | 0.6 | Orally available; In clinical trials for various cancers, including ovarian and non-small cell lung cancer.[11][12][13] |
| PF-562271 (VS-6062) | Pyk2, FAK | 13 - 14 | 1.5 | Potent and ATP-competitive; Investigated in Phase I clinical trials for advanced solid tumors.[5][14] |
| NVP-TAE226 | Pyk2, FAK, IGF-1R, InsR | 3.5 | 5.5 | Dual FAK/IGF-1R inhibitor with potent Pyk2 activity. |
| PF-431396 | Pyk2, FAK | 11 | 2 | Dual FAK/Pyk2 inhibitor. |
Key Experimental Protocols
5.1. In Vitro Pyk2 Kinase Assay (using ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of Pyk2 by quantifying the amount of ADP produced during the phosphorylation reaction.
References
- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyk2 is a downstream mediator of the IL-2 receptor-coupled Jak signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 4. PYK2 autophosphorylation, but not kinase activity, is necessary for adhesion-induced association with c-Src, osteoclast spreading, and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Trial of Defactinib and VS-6766. [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. researchgate.net [researchgate.net]
Pyk2-IN-2: A Potential Therapeutic Target in Oncology and Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, has emerged as a critical signaling node in a spectrum of pathologies, most notably in cancer and neurodegenerative diseases. Its role in mediating cellular processes such as proliferation, migration, and inflammation has positioned it as a compelling target for therapeutic intervention. Pyk2-IN-2 is a chemical probe that has been utilized in preclinical studies to elucidate the function of Pyk2. This technical guide provides a comprehensive overview of the involvement of Pyk2 in cancer and neurodegenerative disorders, with a specific focus on the experimental data and methodologies related to its inhibition.
Introduction: The Role of Pyk2 in Disease Pathogenesis
Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family.[1] Unlike the ubiquitously expressed FAK, Pyk2 is predominantly found in the central nervous system and hematopoietic cells.[2] Its activation is triggered by a variety of stimuli, including growth factors, cytokines, and changes in intracellular calcium levels, leading to the initiation of downstream signaling cascades that are crucial for normal cellular functions.[3][4] However, dysregulation of Pyk2 activity has been implicated in the progression of numerous diseases.
In the context of cancer , elevated Pyk2 expression and activity are associated with increased tumor growth, proliferation, migration, invasion, and metastasis in various cancer types, including breast, lung, prostate, and multiple myeloma.[5][6] Pyk2 influences these oncogenic processes by modulating key signaling pathways such as MAPK/ERK, PI3K/Akt, and Wnt/β-catenin.[7]
In neurodegenerative diseases , particularly Alzheimer's disease, Pyk2 is recognized as a significant contributor to pathogenesis.[8] It can influence the formation of both amyloid plaques and neurofibrillary tangles (NFTs).[9] Pyk2 can directly phosphorylate tau, a primary component of NFTs, thereby exacerbating tau pathology.[8][9] Furthermore, Pyk2 is involved in the amyloid-beta signaling pathway, which is linked to synaptic dysfunction.[3]
This compound and Other Pyk2 Inhibitors: Quantitative Data
A number of small molecule inhibitors have been developed to target Pyk2 kinase activity. This compound is one such compound that has been used in research settings. The following tables summarize key quantitative data for this compound and other notable Pyk2 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based Assay Data | Reference |
| This compound | Pyk2 | 55 | Inhibition of PYK2 in mouse NIH-3T3 cells (IC50 = 98 nM) | [10] |
| FAK | 608 | [10] | ||
| PF-562271 | FAK, Pyk2 | 1.5 (FAK), 13 (Pyk2) | [11] | |
| PF-431396 | FAK, Pyk2 | 2 (FAK), 11 (Pyk2) | [11] | |
| VS-4718 | FAK, Pyk2 | Potent inhibitor of FAK and Pyk2 kinase activities | Inhibited proliferation of MM.1S, H929, and RPMI8226 multiple myeloma cells | [6] |
Table 1: In Vitro Potency of Selected Pyk2 Inhibitors
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound | Wistar-Han rats | 1 mg/kg (i.v.), 30 mg/kg (p.o.) | t1/2 = 2.0 h (i.v.), Oral bioavailability (%F) = 47 | [10] |
| VS-4718 | Multiple Myeloma Xenograft | Not specified | Significantly inhibited tumor growth | [6] |
| PF-431396 | Mouse model of adherent-invasive E. coli infection | Not specified | Reduced bacterial burden per cell | [12] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for Selected Pyk2 Inhibitors
Key Signaling Pathways Involving Pyk2
Pyk2 acts as a central hub for numerous signaling pathways that are integral to the pathologies of cancer and neurodegenerative diseases. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Figure 1: Pyk2 Signaling Pathways in Cancer.
Figure 2: Pyk2 Signaling in Neurodegenerative Diseases.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for advancing research in this field. The following sections provide methodologies for key experiments cited in the study of Pyk2 and its inhibitors.
In Vitro Kinase Assay
This protocol is designed to measure the kinase activity of Pyk2 and assess the inhibitory potential of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.
Figure 3: Workflow for an In Vitro Kinase Assay.
Methodology:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA). Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the Pyk2 enzyme solution, 5 µL of the substrate solution, and 5 µL of the diluted this compound or vehicle control.
-
Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer or neuronal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blotting
Western blotting is used to analyze the expression and phosphorylation status of Pyk2 and its downstream targets following treatment with this compound.
Figure 4: Western Blotting Experimental Workflow.
Methodology:
-
Sample Preparation: Lyse cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Pyk2, total Pyk2, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion and Future Directions
The growing body of evidence strongly implicates Pyk2 as a key player in the pathophysiology of cancer and neurodegenerative diseases. The use of chemical probes like this compound has been instrumental in dissecting the complex signaling networks governed by this kinase. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and drug development efforts targeting Pyk2.
Future investigations should focus on developing more potent and selective Pyk2 inhibitors. A critical area of research for neurodegenerative diseases is the development of inhibitors with favorable blood-brain barrier permeability. Furthermore, comprehensive preclinical studies are necessary to validate the therapeutic potential of Pyk2 inhibition in relevant in vivo models of cancer and neurodegeneration. Ultimately, targeting Pyk2 represents a promising strategy for the development of novel therapies for these devastating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. PYK2 Kinase Enzyme System [promega.sg]
- 3. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 5. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyk2 promotes tumor progression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of proline-rich tyrosine kinase 2 (Pyk2) in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
The Impact of Pyk2-IN-2 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, serves as a critical signaling hub in a multitude of cellular processes. Its dysregulation is implicated in various pathologies, including cancer, neurological disorders, and inflammatory diseases. The development of specific inhibitors targeting Pyk2, such as Pyk2-IN-2, offers a promising therapeutic avenue. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound: A Specific Inhibitor of Pyk2 Kinase Activity
This compound is a small molecule inhibitor that targets the kinase activity of Pyk2. By blocking the ATP-binding site of the enzyme, this compound prevents the phosphorylation of Pyk2 and its subsequent activation, thereby impeding downstream signaling cascades that regulate cell proliferation, migration, and survival.[1] this compound exhibits a potent inhibitory effect on Pyk2 with a reported IC50 of 55 nM in cellular assays.[2] It also shows activity against the closely related Focal Adhesion Kinase (FAK), with an IC50 of 0.608 µM, indicating a degree of selectivity for Pyk2.[2][3][4][5]
| Inhibitor | Target | IC50 | Assay Type |
| This compound | Pyk2 | 55 nM | Cellular Assay[2] |
| This compound | FAK | 0.608 µM | Kinase Assay[2][3][4][5] |
Core Downstream Signaling Pathways Modulated by this compound
Pyk2 functions as a central node, integrating signals from various receptors, including growth factor receptors, integrins, and G-protein coupled receptors, to activate a network of downstream pathways.[6] Treatment with this compound is expected to attenuate these pathways, leading to a range of cellular effects.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. Pyk2 is known to be a key upstream activator of this pathway.[6] Upon activation, Pyk2 can recruit the Grb2/Sos complex, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[7]
Effect of this compound Treatment: By inhibiting Pyk2, this compound treatment is expected to decrease the phosphorylation and activation of ERK1/2. This has been observed with other Pyk2 inhibitors, leading to reduced cell proliferation in various cancer models.[6] For instance, in Non-Small Cell Lung Cancer (NSCLC), Pyk2-mediated activation of ERK1/2 is associated with disease progression.[6]
| Cell Line | Treatment | Effect on p-ERK | Functional Outcome | Reference |
| NSCLC Cells | Pyk2 Inhibition | Decreased | Reduced Proliferation & Invasion | [6] |
| Prostate Cancer Cells | Pyk2 Inhibition | Decreased ERK/MAPK activity | Reduced Adhesion & Metastasis | [6] |
| Hepatocellular Carcinoma Cells | Pyk2 Inhibition | Decreased | Reduced Proliferation & Invasiveness | [6] |
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Pyk2 can modulate this pathway, and its inhibition has been shown to decrease the phosphorylation of Akt.[6] This is particularly relevant in cancers like hepatocellular carcinoma and multiple myeloma, where Pyk2-mediated Akt activation contributes to drug resistance and tumor progression.[6]
Effect of this compound Treatment: Treatment with this compound would lead to a reduction in Akt phosphorylation (p-Akt), thereby promoting apoptosis and inhibiting cell survival.
| Cancer Type | Treatment | Effect on p-Akt | Functional Outcome | Reference |
| Hepatocellular Carcinoma | Pyk2 Inhibition | Decreased | Increased Cisplatin Sensitivity | [6] |
| Multiple Myeloma | Pyk2 Inhibition | Decreased | Destabilization of β-catenin | [6] |
Src and Focal Adhesion Signaling
Pyk2 is a member of the focal adhesion kinase family and plays a pivotal role in cell adhesion, migration, and invasion.[8] Upon activation, Pyk2 undergoes autophosphorylation at Tyr402, which creates a binding site for the SH2 domain of Src family kinases.[9] This leads to the recruitment and activation of Src, which in turn phosphorylates other substrates like p130Cas and paxillin, promoting the formation of focal adhesions and cytoskeletal reorganization.[9]
Effect of this compound Treatment: By preventing the autophosphorylation of Pyk2, this compound will block the recruitment and activation of Src. This disrupts the downstream signaling cascade involving p130Cas and Crk, ultimately inhibiting cell migration and invasion.[9]
| Cell Type | Treatment | Effect on Phosphorylation | Functional Outcome | Reference |
| Fibroblasts | Pyk2 Knockout | N/A | Reduced cell-edge protrusion dynamics | [9] |
| Breast Cancer Cells | Pyk2 Activation by CCL18 | Increased Pyk2 and Src phosphorylation | Promotes adhesion, migration, and invasion | [6] |
Detailed Experimental Protocols
In Vitro Kinase Assay for Pyk2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Pyk2 kinase activity.
Materials:
-
Recombinant human Pyk2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for Pyk2)
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr, 4:1)
-
This compound (or other test compounds) at various concentrations
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of Pyk2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and biotinylated substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop buffer containing EDTA.
-
Add 10 µL of a detection mixture containing Eu-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins like ERK and Akt.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Pyk2, anti-Pyk2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PYK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pyk2-IN-2 in Cell-Based Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1] Dysregulation of Pyk2 activity has been implicated in several diseases, such as cancer and neurodegenerative disorders, making it a significant therapeutic target.[1] Pyk2-IN-2 is a small molecule inhibitor of Pyk2. These application notes provide a detailed protocol for utilizing this compound in a cell-based kinase assay to determine its inhibitory effects on Pyk2 autophosphorylation.
Mechanism of Action of Pyk2
Pyk2 is activated by various stimuli, including intracellular calcium elevation and stress signals.[2][3] Upon activation, Pyk2 undergoes autophosphorylation at tyrosine residue 402 (Y402). This autophosphorylation creates a binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues within Pyk2, resulting in its full activation and the initiation of downstream signaling cascades, such as the MAPK pathway.[4][5]
This compound Inhibitor Profile
This compound is an inhibitor of Pyk2. The following table summarizes its known inhibitory concentrations.
| Inhibitor | Target | Assay Type | IC50 |
| This compound | Pyk2 | Cell-based | 55 nM[6] |
| This compound | FAK | Biochemical | 0.608 µM[6] |
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of Pyk2 activation and its inhibition by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Apoptosis after Expression of PYK2, a Tyrosine Kinase Structurally Related to Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYK2 autophosphorylation, but not kinase activity, is necessary for adhesion-induced association with c-Src, osteoclast spreading, and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preparation of Pyk2-IN-2 Stock Solution for In Vitro Experiments
Introduction
Proline-rich tyrosine kinase 2 (Pyk2), also known as CAKβ, RAFTK, or CADTK, is a non-receptor tyrosine kinase that is structurally related to focal adhesion kinase (FAK).[1] Pyk2 is highly expressed in the central nervous system and hematopoietic cells.[1] It acts as a crucial mediator for G protein-coupled receptor signaling and the MAP kinase pathway, playing a significant role in cell spreading and migration.[1] Pyk2 is activated by stimuli that increase intracellular calcium levels and by Src family kinases.[2][3] This kinase is implicated in various cellular processes, including synaptic plasticity and cancer metastasis.[3][4] Pyk2-IN-2 is an inhibitor of Pyk2 with an IC50 of 55 nM.[5] This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro experiments.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions.
| Property | Value | Source |
| Molecular Weight | 465.55 g/mol | [5] |
| Formula | C27H27N7O | [5] |
| Appearance | Solid (Off-white to gray) | [5] |
| Solubility | DMSO: 100 mg/mL (214.80 mM) | [5] |
| Storage of Solid | 4°C, sealed, away from moisture and light | [5] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (sterile, polypropylene)
-
Pipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-dissolution Steps:
-
Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Ensure that the DMSO used is of high purity and anhydrous, as hygroscopic DMSO can significantly impact solubility.[5]
-
-
Weighing the Compound:
-
Tare a clean, sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.656 mg of this compound.
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 465.55 g/mol × 1000 mg/g = 4.656 mg
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution, if you weighed 4.656 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly for several minutes to dissolve the compound.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be necessary to facilitate dissolution.[5]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
To avoid repeated freeze-thaw cycles which can lead to product inactivation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Ensure the tubes are sealed tightly and protected from light.[5]
-
Diagrams
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Simplified Pyk2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Inhibition of Pyk2 in Cancer Cell Lines using Pyk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich Tyrosine Kinase 2 (Pyk2), also known as FAK2, is a non-receptor tyrosine kinase that is implicated in a multitude of cellular processes critical for cancer progression, including proliferation, migration, invasion, and survival.[1] Elevated expression and activity of Pyk2 have been observed in various human cancers, such as breast, lung, prostate, and glioblastoma, often correlating with poor prognosis.[2] As a key signaling node downstream of various growth factors, chemokines, and integrin receptors, Pyk2 represents a promising therapeutic target for cancer.[1] Pyk2-IN-2 is a small molecule inhibitor of Pyk2. These application notes provide a comprehensive guide for utilizing this compound to inhibit Pyk2 activity in cancer cell lines, including recommended concentrations and detailed experimental protocols.
Data Presentation: Efficacy of Pyk2 Inhibitors
The effective concentration of a Pyk2 inhibitor can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, data from related inhibitors and general kinase inhibitor studies can provide a starting point for concentration ranges. It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.
Table 1: Reported IC50 Values for Pyk2 and Related Kinase Inhibitors in Various Cell Lines
| Inhibitor | Target(s) | Cell Line | Assay Type | Reported IC50 | Reference |
| This compound | Pyk2, FAK | NIH3T3 (mouse fibroblasts) | Kinase Assay | 55 nM (for PYK2) | |
| SJP1602 | FAK/Pyk2 | MDA-MB-231 (TNBC) | Cell-based FAK Inhibition | 20 nM | [3] |
| SJP1602 | FAK/Pyk2 | MDA-MB-453 (TNBC) | Cell-based FAK Inhibition | 43 nM | [3] |
| SJP1602 | FAK/Pyk2 | HCC70 (TNBC) | Cell-based FAK Inhibition | 83 nM | [3] |
| PF-431396 | FAK/Pyk2 | - | Enzymatic Assay | 11 nM (for PYK2) | [4] |
Note: The provided IC50 values should be used as a reference. The optimal concentration of this compound for inhibiting Pyk2 in your specific cancer cell line should be determined empirically. A typical starting range for in vitro studies would be from 10 nM to 10 µM.
Recommended Concentration Range for this compound
Based on the available data for Pyk2 inhibitors, a tiered approach is recommended for determining the optimal concentration of this compound in your cancer cell line of interest.
Table 2: Recommended Starting Concentration Ranges for this compound in Cancer Cell Lines
| Experiment Type | Recommended Starting Concentration Range | Key Considerations |
| Biochemical Assays (Inhibition of Pyk2 phosphorylation) | 10 nM - 1 µM | A short incubation time (e.g., 1-4 hours) is often sufficient. |
| Cell Viability/Proliferation Assays | 100 nM - 10 µM | Longer incubation times (e.g., 24-72 hours) are typically required. |
| Cell Migration and Invasion Assays | 100 nM - 5 µM | The concentration should be non-toxic to ensure observed effects are due to migration/invasion inhibition and not cell death. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Western Blotting for Phospho-Pyk2 (Tyr402)
This protocol is designed to determine the inhibitory effect of this compound on the autophosphorylation of Pyk2 at tyrosine 402, a key marker of its activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Pyk2 (Tyr402) and Rabbit anti-total Pyk2
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: Once cells are attached and growing, treat them with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 4, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Pyk2 (Tyr402) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total Pyk2.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 10 nM to 100 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control and a no-cell background control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate for at least 2 hours at 37°C to allow it to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a DMSO vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells per insert).
-
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining:
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-30 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated/invaded cells in several random fields of view.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
Visualization of Signaling Pathways and Workflows
Pyk2 Signaling Pathway in Cancer
Caption: Pyk2 signaling cascade in cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound.
Conclusion
This compound is a valuable tool for investigating the role of Pyk2 in cancer biology and for preclinical assessment of Pyk2 inhibition as a therapeutic strategy. The provided protocols and recommended concentration ranges serve as a starting point for researchers. It is imperative to empirically determine the optimal experimental conditions for each specific cancer cell line to ensure reliable and reproducible results. Careful execution of dose-response studies and validation of target engagement will be critical for the successful application of this compound in cancer research.
References
- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for a Western blot analysis using a Phospho-Pyk2 antibody
These application notes provide a detailed guide for the detection of phosphorylated Protein-Tyrosine Kinase 2 (Pyk2) using a specific Phospho-Pyk2 antibody through Western blot analysis. This protocol is intended for researchers, scientists, and drug development professionals investigating signaling pathways involving Pyk2 activation.
Introduction
Proline-rich tyrosine kinase 2 (Pyk2), also known as calcium-dependent tyrosine kinase (CADTK) or related adhesion focal tyrosine kinase (RAFTK), is a non-receptor tyrosine kinase that is structurally homologous to Focal Adhesion Kinase (FAK).[1][2] Pyk2 plays a crucial role in various cellular processes, including cell motility, adhesion, and signal transduction.[3] Its activation is triggered by a variety of stimuli, including growth factors, cytokines, and cellular stress, leading to its autophosphorylation at multiple tyrosine residues.[4][5] The phosphorylation of Pyk2 at specific sites, such as Tyr402, is a critical event that creates docking sites for other signaling proteins containing SH2 domains, like Src family kinases, thereby initiating downstream signaling cascades.[1][2] This Western blot protocol provides a reliable method to specifically detect the phosphorylated, and thus activated, form of Pyk2.
Signaling Pathway of Pyk2 Activation
Various extracellular stimuli, such as growth factors, cytokines, and stress signals, can lead to an increase in intracellular calcium levels or activation of G-protein coupled receptors.[2][5] This triggers the autophosphorylation of Pyk2 at its Tyr402 residue.[1] This phosphorylation event serves as a scaffold for the recruitment and activation of Src family kinases. Activated Src then further phosphorylates other tyrosine residues on Pyk2, leading to the full activation of its kinase activity.[1] Downstream, activated Pyk2 can modulate several signaling pathways, including the MAPK/ERK and JNK pathways, influencing cellular processes like proliferation, migration, and apoptosis.[1][4]
Figure 1: Pyk2 Signaling Pathway
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a Western blot analysis to detect Phospho-Pyk2.
A. Sample Preparation (Cell Lysate)
Proper sample preparation is critical for the successful detection of phosphorylated proteins. All steps should be performed on ice to minimize protease and phosphatase activity.[6]
-
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells with appropriate stimuli (e.g., growth factors, pervanadate) to induce Pyk2 phosphorylation. Include both treated and untreated control samples.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7] A common recommendation is 1 mL of lysis buffer per 10^7 cells.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of the cell lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for gel electrophoresis or can be stored at -20°C for later use.
-
B. Western Blot Protocol
1. Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of Pyk2 (~116 kDa). A 7.5% or 10% gel is generally suitable.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Pre-wet the PVDF membrane in methanol for 30 seconds before assembling the transfer stack.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
3. Blocking:
-
To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer. For phospho-specific antibodies, it is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][8] Avoid using non-fat dry milk as it contains phosphoproteins that can cause high background.[9][10]
-
Incubate the membrane in the blocking buffer for 1 hour at room temperature with gentle agitation.
4. Primary Antibody Incubation:
-
Dilute the Phospho-Pyk2 (e.g., Tyr402) antibody in 5% w/v BSA in TBST to the recommended concentration (typically 1:1000).[8][11]
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.[8]
5. Washing:
-
After incubation, wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
6. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation. The dilution will depend on the specific secondary antibody used.
7. Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., X-ray film or a digital imager).
9. Stripping and Re-probing (Optional):
-
To normalize the Phospho-Pyk2 signal, the membrane can be stripped and re-probed with an antibody against total Pyk2. This allows for the determination of the relative amount of phosphorylated Pyk2 compared to the total Pyk2 protein.
Experimental Workflow
Figure 2: Western Blot Workflow
Data Presentation
Quantitative data from the Western blot analysis should be summarized for clear interpretation and comparison. Densitometry analysis of the bands should be performed using appropriate software. The intensity of the Phospho-Pyk2 band should be normalized to the intensity of the total Pyk2 band or a loading control (e.g., GAPDH, β-actin).
| Treatment Group | Phospho-Pyk2 Signal (Arbitrary Units) | Total Pyk2 Signal (Arbitrary Units) | Loading Control Signal (Arbitrary Units) | Normalized Phospho-Pyk2 Signal | Fold Change vs. Control |
| Control | 1.0 | ||||
| Stimulus 1 | |||||
| Stimulus 2 | |||||
| Inhibitor + Stimulus 1 |
Table 1: Summary of Quantitative Western Blot Data. The table should be populated with the mean and standard deviation from at least three independent experiments.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 50 µg).[10] |
| Low level of phosphorylated protein. | Optimize stimulation conditions (time and concentration). Consider immunoprecipitation to enrich for Pyk2.[6] | |
| Inactive secondary antibody or substrate. | Use fresh reagents. Ensure HRP-conjugated antibodies are not exposed to sodium azide.[12] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent. Ensure 5% BSA is used for phospho-antibodies.[10][12] |
| Primary antibody concentration too high. | Titrate the primary antibody to the optimal concentration.[12] | |
| Insufficient washing. | Increase the number and duration of wash steps.[10] | |
| Non-specific Bands | Primary antibody concentration is too high. | Decrease the concentration of the primary antibody.[12] |
| Protein degradation. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[13] | |
| Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
Table 2: Common Western Blot Troubleshooting Tips. This table provides a guide to common issues and potential solutions. For more comprehensive troubleshooting, refer to detailed guides.[10][12][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 8. Phospho-Pyk2 (Tyr402) Antibody (#3291) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 11. Phospho-PYK2 (Tyr402) Polyclonal Antibody (44-618G) [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
Application of Pyk2-IN-2 in Immunofluorescence Staining for Pyk2 Localization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, is a critical mediator in various cellular processes, including cell migration, proliferation, and survival.[1] Its activity and subcellular localization are tightly regulated, often in response to stimuli that increase intracellular calcium levels or activate G protein-coupled receptors.[2][3] Dysregulation of Pyk2 has been implicated in diseases such as cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.
Pyk2-IN-2 is an inhibitor of Pyk2.[4] Immunofluorescence is a powerful technique to visualize the subcellular localization of Pyk2 and to study the effects of inhibitors like this compound on its distribution. The localization of Pyk2 can vary depending on the cell type and context, with reports of it being in the cytoplasm, at the cell membrane, in the perinuclear region, and at focal adhesions.[2][5] For instance, in unstimulated macrophages, Pyk2 is predominantly found at the cell membrane and in the cytoplasm, while upon chemokine stimulation, it relocalizes to the leading edge.[2] In some cell lines, Pyk2 exhibits a perinuclear distribution.[5]
This document provides a detailed protocol for utilizing this compound in immunofluorescence staining to investigate the localization of Pyk2. It also includes quantitative data for Pyk2 inhibitors and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Data for Pyk2 Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other commonly used Pyk2 inhibitors. This information is crucial for designing experiments to probe Pyk2 function.
| Inhibitor | IC50 (Pyk2) | IC50 (FAK) | Cell-Based Assay IC50 | Reference |
| This compound | 55 nM | 0.608 µM | 98 nM (NIH-3T3) | [4] |
| PF-431396 | 11 nM | 2 nM | Not specified | |
| PF-562271 | 13 nM | 1.5 nM | Not specified |
Pyk2 Signaling Pathway
Pyk2 is a key signaling node that integrates signals from various upstream stimuli to regulate downstream cellular processes. Upon activation, Pyk2 undergoes autophosphorylation, creating docking sites for other signaling proteins, such as Src family kinases. This leads to the activation of multiple downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
References
- 1. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Pyk2 Inhibitors in Combination Therapy
Introduction
Proline-rich tyrosine kinase 2 (Pyk2) is a non-receptor tyrosine kinase that is structurally related to Focal Adhesion Kinase (FAK).[1][2] Pyk2 is a critical mediator in various cellular processes, including proliferation, migration, survival, and invasion.[3] It integrates signals from growth factors, cytokines, and cell adhesion to activate downstream pathways such as PI3K/AKT and MAPK/ERK.[1][3] In numerous cancers, including breast, liver, glioblastoma, and multiple myeloma, Pyk2 is overexpressed and its activity is associated with tumor progression, metastasis, and poor prognosis.[3][4][5]
The functional redundancy between Pyk2 and FAK presents a significant challenge in targeted therapy; inhibition of FAK alone can lead to compensatory upregulation and activation of Pyk2, thereby limiting therapeutic efficacy.[1][6][7] This has led to the development of dual FAK/Pyk2 inhibitors and highlighted the strategy of targeting Pyk2 to overcome resistance and enhance therapeutic outcomes.
These application notes provide detailed protocols for investigating the synergistic effects of combining a Pyk2 inhibitor, exemplified by compounds like Pyk2-IN-2, with other anti-cancer agents. The described methodologies are intended for researchers, scientists, and drug development professionals aiming to explore novel combination therapies.
Application Note 1: Synergistic Apoptosis Induction with Combined Pyk2 and BCL-XL Inhibition in Ovarian Clear Cell Carcinoma
Core Principle
Targeting the FAK/Pyk2 pathway can sensitize cancer cells to apoptosis induced by other agents. In ovarian clear cell carcinoma (OCCC), the dual FAK/Pyk2 inhibitor PF-562,271 (used here as a surrogate for this compound) has been shown to transiently down-regulate the anti-apoptotic protein MCL1.[8] When combined with an inhibitor of other anti-apoptotic proteins like BCL-2 and BCL-XL (e.g., ABT-737), this leads to a potent synergistic induction of apoptosis.[8] This dual blockade of key survival pathways represents a promising therapeutic strategy.
Signaling Pathway: Pyk2 and BCL-XL Inhibition Leading to Apoptosis
Caption: Combined inhibition of Pyk2 and BCL-XL pathways to promote apoptosis.
Quantitative Data Summary
The following table summarizes the synergistic effect on cell viability when combining the FAK/Pyk2 inhibitor PF-562,271 with the BCL-2/BCL-XL inhibitor ABT-737 in OCCC cell lines.[8]
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (Relative to Control) | Synergy Observation |
| RMGI | PF-562,271 | 1 | ~75% | - |
| ABT-737 | 1 | ~80% | - | |
| Combination | 1 + 1 | ~20% | Synergistic | |
| OVISE | PF-562,271 | 1 | ~85% | - |
| ABT-737 | 1 | ~90% | - | |
| Combination | 1 + 1 | ~30% | Synergistic |
Experimental Protocols
1. Protocol for Cell Viability and Synergy Assessment (MTT Assay)
This protocol is for determining cell viability after treatment with single agents and combinations to assess synergistic effects.[9]
-
Materials :
-
96-well cell culture plates
-
OCCC cell lines (e.g., RMGI, OVISE)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or specific inhibitor like PF-562,271)
-
BCL-XL inhibitor (e.g., ABT-737)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/mL in 100 µL of complete medium per well and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Drug Treatment : Prepare serial dilutions of this compound and the second inhibitor. Treat cells with single agents or combinations at various concentrations. Include untreated (vehicle) control wells.
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be calculated using models like the Bliss independence model or by calculating a Combination Index (CI) using software like CompuSyn.[10][11]
-
2. Protocol for Western Blot Analysis of Protein Expression
This protocol is to detect changes in the expression and phosphorylation of key proteins like Pyk2, FAK, and MCL1.[12][13]
-
Materials :
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibodies (e.g., anti-p-Pyk2(Tyr402), anti-Pyk2, anti-p-FAK(Tyr397), anti-FAK, anti-MCL1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure :
-
Cell Culture and Lysis : Plate cells in 6-well plates, treat with inhibitors as required, and incubate. After treatment, wash cells with cold PBS and lyse with 100 µL of RIPA buffer.[12]
-
Protein Quantification : Determine protein concentration using the BCA assay.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.[13]
-
Primary Antibody Incubation : Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for quantification.[12]
-
Application Note 2: Enhancing Immune Checkpoint Inhibitor Efficacy with Pyk2 Inhibition
Core Principle
FAK and Pyk2 play crucial roles in regulating the tumor microenvironment (TME).[15] Inhibition of FAK/Pyk2 can modulate immune cell populations within the tumor, specifically by decreasing tumor-associated macrophages (TAMs) and increasing the ratio of cytotoxic CD8+ T cells to regulatory T cells (Tregs).[15][16] This shifts the TME from an immunosuppressive to an immune-active state, thereby enhancing the anti-tumor efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-4-1BB antibodies.[15][16]
Experimental Workflow: In Vivo Synergy Study
Caption: Workflow for an in vivo study of a Pyk2 inhibitor with immunotherapy.
Quantitative Data Summary
The following table summarizes data from a study where the FAK/Pyk2 inhibitor VS-4718 was combined with an anti-PD-1 antibody in the MC38 syngeneic tumor model.[15]
| Treatment Group | Median Survival (Days) | CD8+ T cells / Treg Ratio in Tumor (Day 12) |
| Vehicle | ~20 | Baseline |
| Anti-PD-1 | ~30 | Increased |
| VS-4718 + Anti-PD-1 | >40 (Significantly extended) | Significantly Increased vs. Anti-PD-1 alone |
Experimental Protocols
1. Protocol for In Vivo Syngeneic Mouse Model
This protocol describes a typical 4-group study to assess the in vivo synergy between a Pyk2 inhibitor and an immune checkpoint inhibitor.[17]
-
Materials :
-
C57BL/6 mice
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)
-
This compound (or VS-4718) formulated for in vivo administration
-
Anti-PD-1 antibody
-
Vehicle control solutions
-
Calipers for tumor measurement
-
-
Procedure :
-
Tumor Cell Implantation : Subcutaneously inject 1 x 10⁶ MC38 cells into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups (n=8-10 mice/group): Vehicle, this compound alone, Anti-PD-1 alone, and Combination.[17]
-
Treatment Administration : Administer drugs according to a predetermined schedule. For example, this compound might be given daily via oral gavage, while anti-PD-1 antibody is given intraperitoneally twice a week.
-
Tumor Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Survival Endpoint : Monitor mice for signs of distress and euthanize when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if ulceration occurs. Record the date of euthanasia for survival analysis.
-
Data Analysis : Plot tumor growth curves and Kaplan-Meier survival curves. Statistical significance can be determined using ANOVA for tumor growth and the log-rank test for survival.[18]
-
2. Protocol for Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for isolating and analyzing immune cells from tumor tissue.
-
Materials :
-
Freshly excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
RPMI medium
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3)
-
Live/Dead stain
-
Flow cytometer
-
-
Procedure :
-
Tumor Dissociation : At a specific time point (e.g., Day 12 of treatment), euthanize a subset of mice from each group and excise tumors. Mince the tumors and process them into a single-cell suspension using an enzymatic digestion and mechanical dissociation protocol.
-
Cell Filtration and Lysis : Pass the cell suspension through a 70 µm strainer. Lyse red blood cells if necessary.
-
Staining : Resuspend cells in FACS buffer. Stain with a Live/Dead marker first. Then, stain for surface markers (CD45, CD3, CD8, CD4) for 30 minutes on ice.
-
Intracellular Staining (for Tregs) : For FoxP3 staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain with the anti-FoxP3 antibody.
-
Data Acquisition : Wash the cells and acquire data on a flow cytometer.
-
Data Analysis : Gate on live, single, CD45+ hematopoietic cells. From this population, identify CD3+ T cells, and subsequently analyze CD8+ T cells and CD4+ T cells. Within the CD4+ population, identify Tregs based on FoxP3 expression. Calculate the ratio of CD8+ T cells to Tregs for each treatment group.
-
Application Note 3: Overcoming Temozolomide Resistance in Glioblastoma with Pyk2 Inhibition
Core Principle
Glioblastoma (GBM) often develops resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[19] Pyk2 signaling promotes GBM cell proliferation and invasion, contributing to this resistance.[4] Pharmacological inhibition of Pyk2/FAK with an agent like PF-562,271 can re-sensitize GBM tumors to TMZ, leading to a significant reduction in tumor cell proliferation and a marked increase in apoptosis.[19]
Signaling Pathway: Pyk2 in Chemoresistance
Caption: Pyk2 inhibition enhances the anti-proliferative effects of TMZ.
Quantitative Data Summary
The table below summarizes results from an in vivo study combining the Pyk2/FAK inhibitor PF-562,271 with TMZ in a GL261 mouse glioma model.[19]
| Treatment Group | % Ki67 Positive Cells (Proliferation) | % TUNEL Positive Area (Apoptosis) |
| Vehicle | ~100% (Baseline) | ~2% |
| PF-562,271 | ~70% | ~7% |
| TMZ | ~48% | ~12% |
| PF-562,271 + TMZ | ~3% | ~17% |
Experimental Protocols
1. Protocol for In Vivo Orthotopic Glioma Model
This protocol is for establishing and treating GBM tumors in a clinically relevant location.
-
Materials :
-
C57BL/6 mice
-
GL261 glioma cells
-
Stereotactic surgery apparatus
-
Hamilton syringe
-
This compound (or PF-562,271) and TMZ formulated for in vivo use
-
-
Procedure :
-
Cell Preparation : Culture GL261 cells and harvest a single-cell suspension.
-
Stereotactic Implantation : Anesthetize a mouse and secure it in the stereotactic frame. Drill a small burr hole in the skull over the desired brain region (e.g., the striatum). Slowly inject ~5 x 10⁴ GL261 cells in a small volume (e.g., 2 µL) into the brain parenchyma.
-
Post-operative Care : Suture the incision and provide post-operative care, including analgesics.
-
Treatment : Allow tumors to establish for 5-7 days. Begin treatment regimens for the four groups (Vehicle, this compound, TMZ, Combination) as previously described.
-
Endpoint and Tissue Collection : At the end of the treatment period (e.g., 21 days), euthanize the mice, perfuse with saline followed by 4% paraformaldehyde (PFA), and harvest the brains for histological analysis.
-
2. Protocol for Immunohistochemistry (IHC) and TUNEL Staining
This protocol is for assessing cell proliferation (Ki67) and apoptosis (TUNEL) in tumor sections.
-
Materials :
-
PFA-fixed, paraffin-embedded brain tissue blocks
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody against Ki67
-
Biotinylated secondary antibody and ABC reagent kit
-
DAB substrate
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Hematoxylin counterstain
-
Microscope with imaging software
-
-
Procedure :
-
Sectioning and Deparaffinization : Cut 5 µm sections from paraffin-embedded brain tissue and mount on slides. Deparaffinize the sections through xylene and a graded ethanol series.
-
Antigen Retrieval : Perform heat-induced antigen retrieval using citrate buffer.
-
Staining :
-
For Ki67 : Block endogenous peroxidase activity. Block non-specific binding with serum. Incubate with the primary anti-Ki67 antibody. Follow with the biotinylated secondary antibody and ABC reagent. Develop the signal with DAB substrate.
-
For TUNEL : Follow the manufacturer's protocol, which typically involves permeabilizing the tissue and then incubating with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP.
-
-
Counterstaining and Mounting : Counterstain the sections with hematoxylin to visualize nuclei. Dehydrate the slides and mount with a coverslip.
-
Imaging and Quantification : Acquire images of the tumor area. For Ki67, count the number of brown (positive) nuclei and the total number of nuclei to calculate a proliferation index. For TUNEL, quantify the fluorescent (positive) area relative to the total tumor area using image analysis software (e.g., ImageJ).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer [mdpi.com]
- 6. Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 8. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines | PLOS One [journals.plos.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. 2.8. PYK2 Activation and Western Blot [bio-protocol.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Pyk2 Antibody (#3292) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A model-based approach for assessing in vivo combination therapy interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Treatment with Pyk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the Pyk2 inhibitor, Pyk2-IN-2, on cell viability. The provided information is intended to guide researchers in designing and executing robust experiments to evaluate the cytotoxic and cytostatic effects of this compound.
Introduction to Pyk2 and its Role in Cellular Signaling
Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that is a member of the focal adhesion kinase (FAK) family.[1][2] Pyk2 is involved in multiple signaling pathways that regulate a variety of cellular processes, including cell proliferation, survival, migration, and invasion.[1][3] Its activation can be triggered by various stimuli, such as growth factors, cytokines, and cellular stress. Upon activation, Pyk2 undergoes autophosphorylation, creating docking sites for other signaling proteins and leading to the activation of downstream pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[1][3] In numerous cancers, the overexpression or hyperactivation of Pyk2 has been linked to disease progression, making it a compelling target for therapeutic intervention.[1][3]
Pyk2 inhibitors, such as this compound, are small molecules designed to block the kinase activity of Pyk2, thereby disrupting the downstream signaling cascades that promote cellular proliferation and survival.[4] The majority of these inhibitors function by competing with ATP for its binding site on the kinase domain of Pyk2.[4]
Pyk2 Signaling Pathway
The following diagram illustrates a simplified representation of the Pyk2 signaling cascade, highlighting its activation and the subsequent engagement of the MAPK and PI3K/AKT pathways.
Caption: Pyk2 signaling pathway and point of inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Target | Assay System | IC50 Value | Reference |
| PYK2 | Cellular Assay | 55 nM | [5] |
| PYK2 | NIH-3T3 Cells (LI-COR assay) | 98 nM | [5] |
| FAK kinase | Kinase Assay | 0.608 µM | [5] |
Experimental Workflow: Cell Viability Assay
The diagram below outlines the general workflow for assessing cell viability after treatment with this compound using a 96-well plate format.
References
Application Notes and Protocols for Assessing Pyk2-IN-2's Effect on Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proline-rich tyrosine kinase 2 (Pyk2) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways governing cell adhesion, proliferation, migration, and invasion.[1] Overexpression and hyperactivation of Pyk2 have been implicated in the progression and metastasis of various cancers, including breast, prostate, and glioblastoma.[2][3] As a key mediator of cellular motility, Pyk2 represents a promising therapeutic target for cancer treatment.[1][2] Pyk2-IN-2 is a potent and selective inhibitor of Pyk2 kinase activity. By blocking the ATP-binding site of Pyk2, this compound effectively halts downstream signaling pathways that contribute to cell migration and invasion.[2] These application notes provide detailed protocols to assess the efficacy of this compound in modulating cancer cell migration and invasion.
Mechanism of Action:
Pyk2 is activated by a variety of extracellular stimuli, including growth factors, chemokines, and integrin-mediated cell adhesion.[1][4] Upon activation, Pyk2 undergoes autophosphorylation, creating docking sites for various signaling proteins, including Src family kinases.[3] This leads to the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which ultimately regulate cytoskeletal dynamics and promote cell motility.[1][5] Pyk2 inhibitors, like this compound, function by competitively binding to the ATP pocket of the Pyk2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition is expected to lead to a reduction in cell migration and invasion.
Signaling Pathway Diagram:
Pyk2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Herein, we provide detailed protocols for three standard in vitro assays to assess the effect of this compound on cell migration and invasion: the Wound Healing (Scratch) Assay, the Transwell Migration Assay, and the Matrigel Invasion Assay.
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to evaluate collective cell migration.
Experimental Workflow:
Wound Healing (Scratch) Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.[6]
-
Wound Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.[7]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.[6]
-
Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging: Immediately capture images of the wounds at 0 hours using a microscope. Place the plate in a 37°C, 5% CO2 incubator.
-
Monitoring: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[7]
-
Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 |
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.[8][9]
Experimental Workflow:
Transwell Migration Assay Workflow.
Protocol:
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[10]
-
Cell Preparation: Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell inserts.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 12-24 hours).[9]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[11]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain with a solution such as crystal violet.[10][12]
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Data Presentation:
| Treatment Group | Concentration (µM) | Average Number of Migrated Cells per Field |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 |
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Experimental Workflow:
Matrigel Invasion Assay Workflow.
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[10][13]
-
Chamber Setup: Place the Matrigel-coated inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.[10]
-
Cell Preparation: Prepare a single-cell suspension in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Cell Seeding: Seed the cells onto the Matrigel in the upper chamber.[12]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an extended period to allow for invasion (e.g., 24-72 hours).[12]
-
Removal of Non-invaded Cells: Remove the non-invaded cells and Matrigel from the upper surface of the membrane with a cotton swab.[14]
-
Fixation and Staining: Fix and stain the invaded cells on the lower surface of the membrane as described in the transwell migration assay.[12][14]
-
Quantification: Count the number of stained, invaded cells in multiple fields of view.[14]
Data Presentation:
| Treatment Group | Concentration (µM) | Average Number of Invaded Cells per Field |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 |
The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory effects of this compound on cell migration and invasion. The data generated from these assays will be crucial for understanding the therapeutic potential of Pyk2 inhibition in cancer and other diseases characterized by aberrant cell motility. Consistent and dose-dependent inhibition of migration and invasion across these assays would provide strong evidence for the efficacy of this compound as an anti-metastatic agent.
References
- 1. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing migration assay (Scratch assay) [protocols.io]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. clyte.tech [clyte.tech]
- 10. snapcyte.com [snapcyte.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 13. corning.com [corning.com]
- 14. Matrigel invasion assay [bio-protocol.org]
Application Notes and Protocols for Pyk2-IN-2 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pyk2-IN-2, a potent inhibitor of Proline-rich Tyrosine Kinase 2 (Pyk2), in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to investigate protein-protein interactions.
Introduction to Pyk2 and this compound
Proline-rich Tyrosine Kinase 2 (Pyk2) is a non-receptor tyrosine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, migration, and survival.[1] A member of the focal adhesion kinase (FAK) family, Pyk2 is activated by stimuli that increase intracellular calcium levels and by stress signals.[2][3] Its overexpression and hyperactivation have been implicated in various diseases, including cancer and inflammatory conditions.[1][4]
This compound is a small molecule inhibitor designed to specifically target the kinase activity of Pyk2.[1] It functions by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of a phosphate group from ATP to its substrates.[1] This inhibition blocks the downstream signaling cascades that are dependent on Pyk2's kinase activity.
Mechanism of Action of this compound
Pyk2 activation is initiated by autophosphorylation at tyrosine residue 402 (Tyr402).[5][6] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, leading to the recruitment and activation of Src.[5][6] Activated Src then further phosphorylates Pyk2 at other tyrosine residues, leading to its full activation and the subsequent phosphorylation of downstream substrates. This compound, by blocking the ATP-binding site, prevents this initial autophosphorylation and subsequent signaling events.
Application in Immunoprecipitation
Immunoprecipitation is a powerful technique to study protein-protein interactions. The use of a specific inhibitor like this compound can be instrumental in elucidating kinase-dependent interactions. By treating cells with this compound prior to cell lysis and immunoprecipitation, researchers can differentiate between interactions that require Pyk2 kinase activity and those that are independent of it. This approach can help to:
-
Identify substrates of Pyk2 that are phosphorylated in a kinase-dependent manner.
-
Determine how the inhibition of Pyk2 affects the formation of larger protein complexes.
-
Validate whether a known protein-protein interaction is dependent on the catalytic activity of Pyk2.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Pyk2) | 55 nM | [7] |
| IC50 (FAK) | 0.608 µM | [7] |
| Molecular Weight | 465.55 g/mol | [7] |
| Formula | C27H27N7O | [7] |
| CAS Number | 1271418-15-5 | [7] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Pyk2 to Assess Phosphorylation Status
This protocol is designed to assess the effect of this compound on the autophosphorylation of Pyk2 at Tyr402.
Materials:
-
Cells expressing endogenous or overexpressed Pyk2
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-Pyk2 antibody (for immunoprecipitation)
-
Anti-phospho-Pyk2 (Tyr402) antibody (for Western blotting)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification of Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Pyk2 antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C for 2-4 hours or overnight.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Pyk2 (Tyr402) and anti-Pyk2 antibodies to assess the effect of the inhibitor on Pyk2 phosphorylation.
Protocol 2: Co-Immunoprecipitation to Study Pyk2-Substrate Interactions
This protocol can be used to investigate how this compound affects the interaction of Pyk2 with a known or putative interacting protein (e.g., Src, p130Cas, Crk).
Materials:
-
Same as Protocol 1, with the addition of a primary antibody against the protein of interest for Western blotting.
Procedure:
-
Follow steps 1-8 of Protocol 1.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Pyk2 and the interacting protein of interest. The presence or absence of the interacting protein in the immunoprecipitate from this compound-treated versus control cells will indicate whether the interaction is dependent on Pyk2 kinase activity.
Visualizations
Caption: Pyk2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Immunoprecipitation using this compound.
References
- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyk2- and Src-Dependent Tyrosine Phosphorylation of PDK1 Regulates Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PYK2 autophosphorylation, but not kinase activity, is necessary for adhesion-induced association with c-Src, osteoclast spreading, and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting guide for unexpected results in Pyk2-IN-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pyk2-IN-2 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of Proline-rich tyrosine kinase 2 (Pyk2).[1][2] Pyk2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation.[3] this compound functions by competing with ATP for binding to the kinase domain of Pyk2, thereby preventing the phosphorylation of its downstream targets.[2]
Q2: What are the primary applications of this compound in research?
Researchers use this compound to investigate the physiological and pathological roles of Pyk2. Common applications include studying its involvement in:
-
Cancer cell migration and invasion.
-
Inflammatory responses.[3]
-
Neuronal signaling and plasticity.
-
Bone remodeling.[3]
Q3: What is the selectivity profile of this compound?
This compound also exhibits inhibitory activity against Focal Adhesion Kinase (FAK), a closely related kinase, with an IC50 of 0.608 µM.[1] This is an important consideration for data interpretation, and appropriate controls should be used to distinguish the effects of Pyk2 inhibition from FAK inhibition.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[5][6]
Troubleshooting Guide for Unexpected Results
Issue 1: No or Weak Inhibition of Pyk2 Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculated concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution.[1] Prepare fresh dilutions from the stock for each experiment. |
| Low Cell Permeability | While this compound is cell-permeable, its efficiency can vary between cell types. Consider increasing the incubation time or concentration. |
| High Protein Binding in Media | Components in the cell culture media, such as serum, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design. |
| Incorrect Assay Conditions | For in vitro kinase assays, ensure that the ATP concentration is appropriate. High ATP concentrations can outcompete the inhibitor.[7] |
Issue 2: High Cell Viability Despite Expected Inhibition
| Possible Cause | Troubleshooting Step |
| Compensatory Signaling Pathways | Inhibition of Pyk2 may lead to the activation of compensatory pathways, such as the FAK signaling pathway.[8] Analyze the activation status of FAK (e.g., phosphorylation of FAK at Tyr397) to investigate this possibility. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a combination of inhibitors to target parallel pathways. |
| Insufficient Treatment Duration | The effects of Pyk2 inhibition on cell viability may require longer incubation times. Perform a time-course experiment to assess the optimal treatment duration. |
Issue 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Inhibition of FAK | As a known off-target, FAK inhibition can contribute to the observed phenotype.[1] Use a FAK-specific inhibitor as a control to dissect the individual contributions of Pyk2 and FAK inhibition. Alternatively, use siRNA-mediated knockdown of Pyk2 as a more specific approach. |
| Inhibition of Other Kinases | At higher concentrations, this compound may inhibit other kinases.[9] It is crucial to use the lowest effective concentration and to validate key findings with a secondary, structurally unrelated Pyk2 inhibitor or a genetic approach. |
| DMSO-induced Effects | The vehicle, DMSO, can have biological effects at higher concentrations.[6] Ensure that the final DMSO concentration is consistent across all experimental and control groups and is below the toxic threshold for your cells. |
Issue 4: Inconsistent Results in Western Blotting
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate the specificity of your primary antibodies for total Pyk2 and phospho-Pyk2 using positive and negative controls (e.g., cell lysates with known Pyk2 expression, or Pyk2 knockout/knockdown cells). |
| Suboptimal Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of Pyk2. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of Pyk2 (~116 kDa).[10] Use Ponceau S staining to verify the transfer efficiency. |
| Inappropriate Blocking | Use a suitable blocking agent (e.g., 5% BSA in TBST) for an adequate duration (e.g., 1 hour at room temperature or overnight at 4°C) to minimize background noise.[11] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | Pyk2 | 55 | Cellular Assay |
| This compound | FAK | 608 | Kinase Assay |
| PF-431396 | Pyk2 | 11 | Kinase Assay |
| PF-431396 | FAK | 2 | Kinase Assay |
| PF-562271 | Pyk2 | 13 | Kinase Assay |
| PF-562271 | FAK | 1.5 | Kinase Assay |
| PF-4618433 | Pyk2 | 637 | Kinase Assay |
Data compiled from multiple sources.[1][2][9]
Table 2: Pharmacokinetic Parameters of a this compound Analog (Compound 1i) in Mice
| Parameter | Value | Unit |
| Intravenous (IV) Administration (1.0 mg/kg) | ||
| Clearance (CL) | 120 | mL/min/kg |
| Volume of Distribution (Vdss) | 4.8 | L/kg |
| Half-life (t1/2) | 0.46 | h |
| Intraperitoneal (IP) Administration (10 mg/kg) | ||
| Maximum Concentration (Cmax) | 1.2 | µM |
| Time to Maximum Concentration (Tmax) | 0.25 | h |
| Bioavailability (F) | 29 | % |
Pharmacokinetic data for a structurally related compound.[12]
Experimental Protocols
Protocol 1: Western Blot Analysis of Pyk2 Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Pyk2 (e.g., Tyr402) or total Pyk2 overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), recombinant active Pyk2 protein, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[13]
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound or DMSO vehicle control to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for luminescence-based assays).
-
Incubate at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Termination and Detection:
-
Data Analysis:
-
Quantify the kinase activity and calculate the IC50 value of this compound.
-
Mandatory Visualizations
Caption: Pyk2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical troubleshooting flow for unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Distinct effects on M2-type pyruvate kinase are involved in the dimethylsulfoxide-induced modulation of cellular proliferation and degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Pyk2 activation is integral to acid stimulation of sodium/hydrogen exchanger 3 [jci.org]
- 8. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYK2 antibody (17592-1-AP) | Proteintech [ptglab.com]
- 11. Pyk2 Antibody (#3292) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. PYK2 Kinase Enzyme System [promega.com]
How to address solubility issues with Pyk2-IN-2 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Pyk2-IN-2, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (Pyk2). It also shows inhibitory activity against Focal Adhesion Kinase (FAK), with an IC50 of 0.608 µM.[1][2] Pyk2 is a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell motility, adhesion, and proliferation.[3][4] this compound exerts its effect by blocking the kinase activity of Pyk2, thereby inhibiting downstream signaling cascades.
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (214.80 mM).[2] However, like many small molecule kinase inhibitors, it has poor aqueous solubility.[5][6][7] This can present challenges when preparing solutions in physiological buffers for in vitro and cell-based assays. It is important to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous buffers is a common issue stemming from its low water solubility. This often occurs when a concentrated DMSO stock solution is diluted into an aqueous buffer, causing the compound to crash out of solution. The final concentration of DMSO in the working solution may be insufficient to maintain the solubility of this compound.
Q4: How can I improve the solubility of this compound in my experimental buffer?
Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Using a co-solvent: Maintaining a certain percentage of an organic solvent like DMSO in the final aqueous solution.
-
Adjusting the pH: The solubility of many kinase inhibitors is pH-dependent.[8][9][10][11][12]
-
Using surfactants: Non-ionic surfactants can help to keep the compound in solution.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic inhibitor, increasing its aqueous solubility.[3][13][14][15][16]
Detailed protocols for these methods are provided in the Troubleshooting Guide below.
Q5: What is the stability of this compound in solution?
Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for one month or -80°C for six months.[2] The stability of this compound in aqueous buffers is likely to be lower and should be determined empirically. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid repeated freeze-thaw cycles of aqueous solutions.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides systematic approaches to troubleshoot and resolve solubility problems with this compound in aqueous buffers.
Problem: this compound precipitates upon dilution into aqueous buffer.
Potential Cause 1: Low intrinsic aqueous solubility.
-
Solution 1.1: Optimize Co-solvent Concentration.
-
Rationale: Many kinase inhibitors require a certain percentage of an organic co-solvent to remain soluble in aqueous solutions.
-
Recommendation: Prepare a dilution series of your DMSO stock of this compound into your aqueous buffer to determine the maximum tolerable final DMSO concentration for your experiment that keeps the inhibitor soluble at the desired working concentration. A final DMSO concentration of 0.1% to 1% is generally well-tolerated by most cell lines.
-
-
Solution 1.2: pH Adjustment.
-
Rationale: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer.[9][10][11][12]
-
Recommendation: Empirically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0) to identify a pH where solubility is improved and that is compatible with your experimental system.
-
-
Solution 1.3: Utilize Surfactants.
-
Rationale: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.
-
Recommendation: Consider adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer. A typical starting concentration would be 0.01% to 0.1%. The optimal concentration should be determined empirically to ensure it does not interfere with the assay.
-
-
Solution 1.4: Employ Cyclodextrins.
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][13][14][15][16]
-
Recommendation: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer and then add the this compound DMSO stock to this solution.
-
Quantitative Data Summary
The following table provides an illustrative summary of the potential improvement in aqueous solubility of a typical poorly soluble kinase inhibitor using different formulation strategies. Note: These values are representative and the actual solubility of this compound may vary. It is crucial to experimentally determine the solubility for your specific conditions.
| Formulation Strategy | Aqueous Buffer (pH 7.4) Solubility (µM) | Fold Increase (Approx.) | Notes |
| Control | < 1 | - | May appear as a fine precipitate or suspension. |
| 1% DMSO (v/v) | 1 - 5 | 1 - 5 | A common starting point for cell-based assays. |
| 5% DMSO (v/v) | 5 - 25 | 5 - 25 | May be cytotoxic for some cell lines. |
| pH Adjustment (e.g., pH 5.0) | 2 - 10 | 2 - 10 | Dependent on the pKa of the compound. |
| 0.1% Tween® 80 | 10 - 50 | 10 - 50 | Surfactant concentration may need optimization. |
| 10 mM HP-β-Cyclodextrin | 20 - 100 | 20 - 100 | Effective for many hydrophobic compounds. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound in Aqueous Buffer
This protocol provides a method to quickly assess the apparent solubility of this compound in your buffer of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader with turbidity or light scattering measurement capabilities (or visual inspection)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a 96-well plate, add your aqueous buffer to a series of wells.
-
Add small aliquots of the 10 mM this compound stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is kept constant (e.g., 1%) across all wells by adding appropriate volumes of DMSO to the wells with lower inhibitor concentrations.
-
Include a buffer-only and a buffer with 1% DMSO control.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect the wells for any signs of precipitation.
-
For a more quantitative measure, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering caused by precipitated particles.
-
The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility under these conditions.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to enhance the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a 20 mM stock solution of HP-β-CD in your aqueous buffer. This may require gentle warming and vortexing to fully dissolve.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the 20 mM HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the desired amount of the 10 mM this compound DMSO stock to achieve the final desired inhibitor concentration.
-
Continue to vortex for 1-2 minutes.
-
If any cloudiness persists, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution for clarity. This solution is now ready for use in your experiment. Always include a vehicle control containing the same concentration of HP-β-CD and DMSO in your experiment.
Visualizations
Pyk2 Signaling Pathway
Caption: Simplified Pyk2 signaling pathway.
Experimental Workflow for Solubility Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. iris.hi.is [iris.hi.is]
- 5. researchgate.net [researchgate.net]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnanoscitec.com [jnanoscitec.com]
Optimizing the incubation time of Pyk2-IN-2 for maximum inhibition
Welcome to the technical support center for Pyk2-IN-2, a potent inhibitor of Proline-rich Tyrosine Kinase 2 (Pyk2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation and maximal inhibition of Pyk2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended incubation time for this compound to achieve maximum inhibition?
A1: The optimal incubation time for this compound is highly dependent on the specific experimental conditions, including enzyme and substrate concentrations, and the assay format (biochemical vs. cellular). While there is no single universally optimal time, a pre-incubation of the enzyme with the inhibitor before initiating the reaction is often recommended to allow for the binding equilibrium to be reached, especially for slow-binding inhibitors. For initial experiments, a pre-incubation time of 30 to 60 minutes at room temperature is a good starting point. However, to determine the precise optimal time for your specific assay, it is crucial to perform a time-course experiment as detailed in the experimental protocols section below.
Q2: My IC50 value for this compound is higher than expected. What could be the cause?
A2: Several factors can lead to a higher than expected IC50 value:
-
Suboptimal Incubation Time: If the incubation time is too short, the inhibitor may not have reached its binding equilibrium with the enzyme, resulting in incomplete inhibition. Conversely, very long incubation times in cellular assays could lead to inhibitor degradation or cellular metabolism, reducing its effective concentration.
-
High ATP Concentration: In biochemical assays, if the concentration of ATP is significantly higher than the Km value for Pyk2, it can lead to competitive displacement of ATP-competitive inhibitors like this compound, thus increasing the apparent IC50.[1]
-
Enzyme Concentration: Using a high concentration of the kinase can lead to ligand depletion, where a significant fraction of the inhibitor is bound to the enzyme, reducing the free inhibitor concentration and leading to an overestimation of the IC50.
-
Reagent Quality and Stability: Ensure that this compound and the Pyk2 enzyme are properly stored and have not degraded. This compound is typically stored at -20°C for short-term and -80°C for long-term storage.
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results often stem from minor variations in experimental setup. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, reagent concentrations, and cell densities, are kept consistent between experiments.
-
Use Master Mixes: Prepare master mixes of reagents (e.g., kinase buffer, ATP solution, inhibitor dilutions) to minimize pipetting errors.
-
Thaw Reagents Properly: Thaw all components completely and mix gently before use to ensure homogeneity.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate volume dispensing.
-
Control for DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
Q4: Can I use this compound in cellular assays? What is a typical incubation time?
A4: Yes, this compound can be used in cellular assays to inhibit endogenous Pyk2. Reported incubation times in cellular assays for Pyk2 inhibitors vary widely, from 45 minutes to 24 hours, depending on the cell type and the specific downstream signaling events being investigated. A time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) is recommended to determine the optimal incubation time for observing the desired phenotypic or signaling effect in your specific cell line.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant Pyk2 inhibitors is summarized in the table below. Note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Target(s) | IC50 Value | Assay Type |
| This compound | Pyk2, FAK | 55 nM (PYK2), 608 nM (FAK) | Cellular/Biochemical |
| PF-431396 | Pyk2, FAK | 11 nM (PYK2), 2 nM (FAK) | Biochemical |
| PF-562271 | Pyk2, FAK | 13 nM (PYK2), 1.5 nM (FAK) | Biochemical |
| PF-4618433 | Pyk2 | 637 nM | Biochemical |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time in a Biochemical Assay
This protocol is designed to determine the optimal pre-incubation time for this compound with the Pyk2 enzyme to achieve maximal inhibition.
Materials:
-
Recombinant active Pyk2 enzyme
-
This compound
-
Kinase assay buffer
-
ATP
-
Pyk2 substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute Pyk2 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a 2X concentration of this compound at its approximate IC50 value.
-
Prepare a 2X concentration of ATP at the Km value for Pyk2.
-
-
Time-Course Pre-incubation:
-
In a 384-well plate, add the Pyk2 enzyme solution.
-
Add the 2X this compound solution to the wells.
-
Incubate the enzyme-inhibitor mixture for a range of time points (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) at room temperature.
-
-
Initiate Kinase Reaction:
-
Following each pre-incubation time point, initiate the kinase reaction by adding the 2X ATP/substrate solution to the wells.
-
Incubate for a fixed reaction time (e.g., 60 minutes) at 30°C. This reaction time should be within the linear range of the enzyme kinetics.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the remaining kinase activity (or % inhibition) against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding equilibrium has been achieved.
-
Visualizations
References
Navigating Pyk2-IN-2 Treatment in Primary Cell Cultures: A Technical Guide to Minimize Cytotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective inhibitor Pyk2-IN-2 in primary cell cultures, achieving the desired biological effect without inducing cytotoxicity is paramount. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help refine this compound concentrations and maintain the health of your primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: As a starting point, it is advisable to perform a dose-response experiment. Based on available data, the IC50 of this compound against PYK2 cells is 55 nM. For initial experiments in primary cells, a concentration range of 10 nM to 1 µM is a reasonable starting point to assess both efficacy and potential cytotoxicity. The optimal concentration will be cell-type dependent.
Q2: My primary cells are showing signs of cytotoxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. What are the potential causes and solutions?
A2: Cytotoxicity can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: How should I prepare and store this compound to ensure its stability and minimize solvent-related cytotoxicity?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What are the key signaling pathways regulated by Pyk2 that I should be aware of when using this compound?
A4: Proline-rich tyrosine kinase 2 (Pyk2) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes. It is activated by stimuli that increase intracellular calcium levels and by G-protein coupled receptors.[1] Pyk2 is involved in signaling pathways that regulate cell migration, proliferation, and inflammation.[2] Key downstream signaling cascades include the MAPK/ERK pathway and the PI3K/Akt pathway. Understanding these pathways can help in designing experiments and interpreting results when using a Pyk2 inhibitor.
Troubleshooting Guide: Refining this compound Concentration
This guide provides a structured approach to troubleshoot and optimize this compound concentration to avoid cytotoxicity in your primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentration | Concentration Too High: The effective concentration for Pyk2 inhibition may be cytotoxic for your specific primary cell type. | Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the optimal concentration that inhibits Pyk2 activity without significantly affecting cell viability. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Maintain Low Solvent Concentration: Ensure the final DMSO concentration in your cell culture medium is at or below 0.1%. Prepare intermediate dilutions of your this compound stock in culture medium to achieve this. | |
| Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of the experiment. | Assess Stability: If possible, perform a stability test of this compound in your specific culture medium at 37°C over your experimental timeframe. Consider refreshing the medium with freshly diluted inhibitor for longer experiments. | |
| Inconsistent Results Between Experiments | Variability in Primary Cell Lots: Primary cells from different donors or isolations can have inherent biological variability. | Standardize Cell Source and Passage: Use primary cells from the same donor or lot for a set of experiments. Keep the passage number of the cells as low as possible and consistent across experiments. |
| Inaccurate Pipetting of Inhibitor: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | Use Serial Dilutions: Prepare a series of dilutions from your stock solution to ensure accurate and reproducible final concentrations in your culture wells. | |
| No Apparent Effect of the Inhibitor, Leading to Increased Concentration and Cytotoxicity | Low Potency in Specific Cell Type: The IC50 of an inhibitor can vary between different cell types. | Confirm Target Engagement: If possible, perform a western blot to assess the phosphorylation status of Pyk2 or a known downstream target to confirm that this compound is inhibiting its target at the concentrations used. |
| Poor Solubility in Culture Medium: The inhibitor may be precipitating out of the aqueous culture medium. | Check for Precipitate: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different formulation if available. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Cytotoxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the concentration range of this compound that is non-toxic to a specific primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use half-log or log dilutions (e.g., 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, 0.0316 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals. .
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.
Visualizing Experimental Workflow and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for optimizing inhibitor concentration and the core Pyk2 signaling pathway.
Caption: Workflow for determining the non-cytotoxic concentration range of this compound.
Caption: Simplified Pyk2 signaling pathway.
References
Best practices for storing and handling Pyk2-IN-2 to maintain its activity
This guide provides best practices for the storage, handling, and use of Pyk2-IN-2 to ensure its stability and activity in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid this compound compound?
A: The solid this compound compound should be stored at 4°C, sealed, and protected from moisture and light.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A: DMSO is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1]
Q3: How should I store the this compound stock solution?
A: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, aliquots can be kept at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] Always store solutions sealed and protected from light.[1]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A: If precipitation is observed, you can gently warm the solution and use sonication to aid in redissolving the compound.[1] Ensure the vial is tightly sealed to prevent solvent evaporation and moisture absorption.
Q5: What is the best way to prepare a working solution for my cell-based assay?
A: To prepare a working solution, dilute your DMSO stock solution in your desired cell culture medium. It is crucial to perform serial dilutions to reach your final concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Q6: I am not observing the expected inhibition of Pyk2 activity. What could be the issue?
A: There are several potential reasons for a lack of inhibitory effect:
-
Compound Degradation: Ensure that the storage and handling guidelines have been followed to maintain the compound's activity. Improper storage can lead to degradation.
-
Incorrect Concentration: Verify the calculations for your dilutions. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell types. You may need to adjust the incubation time or concentration.
-
Assay Sensitivity: Ensure your assay for measuring Pyk2 activity (e.g., Western blot for phospho-Pyk2) is sensitive enough to detect changes in phosphorylation.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Purity | 98.44% | [1] |
| Molecular Weight | 465.55 g/mol | [1] |
| Formula | C₂₇H₂₇N₇O | [1] |
| IC₅₀ (against PYK2 in cells) | 55 nM | [1] |
| IC₅₀ (against FAK kinase) | 0.608 µM | [1] |
| Solubility in DMSO | 100 mg/mL (214.80 mM) | [1] |
| Solid Storage | 4°C (sealed, away from moisture and light) | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months (sealed, away from moisture and light) | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month (sealed, away from moisture and light) | [1] |
Experimental Protocols
Protocol: Assessing Pyk2 Inhibition in a Cell-Based Assay using Western Blot
This protocol outlines a general workflow for treating cells with this compound and subsequently analyzing the phosphorylation status of Pyk2 via Western blot.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight. b. The following day, prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound concentration). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 1-24 hours), depending on your experimental goals.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phosphorylated Pyk2 (e.g., anti-p-Pyk2 Tyr402) overnight at 4°C with gentle agitation. g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. k. To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against total Pyk2 or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Simplified Pyk2 signaling pathway and the point of inhibition by this compound.
References
Optimizing washing steps in Western blotting to reduce background with Phospho-Pyk2 antibodies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps in their Western blotting experiments, specifically aiming to reduce background when using Phospho-Pyk2 antibodies.
Troubleshooting Guide: High Background with Phospho-Pyk2 Antibodies
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult. The following are common causes of high background when using phospho-specific antibodies and their corresponding solutions.
| Problem | Potential Cause | Recommended Solution |
| Uniform High Background | Inadequate Blocking: Non-specific antibody binding to the membrane. | Optimize Blocking Conditions: Switch from non-fat dry milk to 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[1][2][3] Milk contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies.[1][4] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5] |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding. | Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[4][6] Start with the manufacturer's recommended dilution and test several concentrations above and below that point.[6] | |
| Insufficient Washing: Unbound antibodies are not adequately removed. | Increase Wash Duration and Frequency: Increase the number of washes to 4-5, each lasting 5-15 minutes.[2][5] Ensure the membrane is fully submerged in a sufficient volume of wash buffer with gentle agitation.[5][7] | |
| Inappropriate Wash Buffer: The composition of the wash buffer is not optimal for phospho-antibodies. | Use TBST instead of PBST: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[1][8][9][10][11][12][13] Tris-buffered saline (TBS) is the recommended alternative.[3][8][9][12] | |
| Speckled or Uneven Background | Aggregated Antibodies: Precipitated antibodies in the dilution buffer. | Centrifuge and Filter Antibodies: Spin down the antibody solution before use to pellet any aggregates. Consider filtering the antibody solution. |
| Contaminated Buffers: Bacterial growth or precipitates in blocking or wash buffers. | Use Fresh, Filtered Buffers: Prepare buffers fresh for each experiment and consider filtering them to remove any particulates. | |
| Non-Specific Bands | Secondary Antibody Cross-Reactivity: The secondary antibody is binding to other proteins in the lysate. | Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[4] If non-specific bands appear, consider using a pre-adsorbed secondary antibody. |
| Sample Degradation: Proteases and phosphatases in the lysate are active. | Use Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is TBST recommended over PBST for washing when using Phospho-Pyk2 antibodies?
A1: Phosphate-Buffered Saline (PBS) contains phosphate ions that can compete with the phosphate groups on your target protein for binding to the phospho-specific antibody.[1][8][11][12] This can lead to a weaker specific signal and potentially higher background. Tris-Buffered Saline (TBS), which does not contain phosphate, is therefore the recommended buffer system for all steps, including washing, when working with phospho-specific antibodies.[3][8][9][12]
Q2: What concentration of Tween 20 should I use in my wash buffer?
A2: A concentration of 0.05% to 0.1% Tween 20 in your wash buffer is standard for reducing non-specific binding. If you are experiencing high background, increasing the concentration to 0.1% can be beneficial.[5][6]
Q3: How many washes are sufficient, and for how long?
A3: A standard protocol typically involves three washes of 5-10 minutes each.[2] However, if you are experiencing high background, increasing this to four or five washes of 10-15 minutes each can be more effective at removing unbound antibodies.[2][5]
Q4: Can I reuse my diluted antibodies?
A4: While it is possible to reuse diluted antibodies to save on costs, it is generally not recommended if you are experiencing background issues. Each use can introduce contaminants or lead to antibody degradation, which can increase non-specific binding. For optimal results, use freshly diluted antibodies for each experiment.
Q5: I've optimized my washing steps, but the background is still high. What else can I check?
A5: If you've thoroughly optimized your washing protocol, consider the following:
-
Blocking: Ensure you are using 3-5% BSA in TBST and blocking for at least one hour at room temperature or overnight at 4°C.[4][5]
-
Antibody Concentrations: You may need to further dilute your primary and/or secondary antibodies.[4]
-
Membrane Type: Nitrocellulose membranes sometimes offer a lower background compared to PVDF membranes.
-
Exposure Time: Overexposure during detection can lead to high background. Try reducing the exposure time.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing washing steps in Western blotting with Phospho-Pyk2 antibodies.
| Parameter | Standard Protocol | Troubleshooting High Background |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween 20) | TBST (Tris-Buffered Saline, 0.1% - 0.2% Tween 20) |
| Number of Washes | 3 washes | 4-5 washes[2][5] |
| Duration per Wash | 5-10 minutes[2] | 10-15 minutes[2] |
| Wash Buffer Volume | Sufficient to fully submerge the membrane (e.g., 15 mL) | Increased volume to ensure thorough washing (e.g., >40 mL for a 10 cm² blot)[7] |
| Blocking Agent | 5% Non-fat Dry Milk or 3-5% BSA in TBST | 3-5% BSA in TBST[1][3] |
| Blocking Duration | 1 hour at room temperature | 1-2 hours at room temperature or overnight at 4°C[5] |
Experimental Protocols
Protocol: Optimizing Washing Steps for Reduced Background
This protocol provides a step-by-step guide to systematically optimize the washing procedure.
-
Sample Preparation and Protein Transfer:
-
Blocking:
-
Prepare a fresh blocking solution of 5% BSA in TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6).
-
Incubate the membrane in the blocking solution for 1-2 hours at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Dilute the Phospho-Pyk2 primary antibody in fresh 5% BSA in TBST. Use the manufacturer's recommended starting dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing (Optimization Phase):
-
Condition A (Standard): Wash the membrane 3 times for 10 minutes each with 15 mL of TBST.
-
Condition B (Increased Stringency): Wash the membrane 5 times for 15 minutes each with 20 mL of TBST.
-
Ensure gentle agitation during all washes.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing procedure as described in step 4 for both conditions.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager. Start with a short exposure time and incrementally increase it to avoid saturation and high background.
-
Visualizations
Experimental Workflow for Washing Optimization
Caption: Workflow for optimizing Western blot washing conditions.
Pyk2 Signaling Pathway
Caption: Simplified Pyk2 phosphorylation and signaling cascade.
References
- 1. Differential regulation of Pyk2 phosphorylation at Tyr-402 and Tyr-580 in intestinal epithelial cells: roles of calcium, Src, Rho kinase, and the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphorylation of Pyk2 is selectively regulated by Fyn during TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Role of Src in Priming Pyk2 Phosphorylation | PLOS One [journals.plos.org]
- 7. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyk2 is a downstream mediator of the IL-2 receptor-coupled Jak signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyk2 Activation Triggers Epidermal Growth Factor Receptor Signaling and Cell Motility after Wounding Sheets of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Pyk2-IN-2: A Comparative Analysis of Selectivity within the FAK Kinase Family
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of Pyk2-IN-2, a potent kinase inhibitor, against Proline-rich Tyrosine Kinase 2 (Pyk2) and other members of the Focal Adhesion Kinase (FAK) family. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Selectivity Profile of this compound
This compound (also known as compound 13j) demonstrates marked selectivity for Pyk2 over the closely related Focal Adhesion Kinase (FAK). Experimental data indicates that this compound is a highly potent inhibitor of Pyk2, with a significantly lower half-maximal inhibitory concentration (IC50) compared to its activity against FAK. This selectivity is crucial for researchers aiming to specifically target Pyk2-mediated signaling pathways without confounding effects from FAK inhibition.
The following table summarizes the in vitro kinase inhibitory activity of this compound against Pyk2 and FAK.
| Kinase Target | IC50 (nM) |
| Pyk2 | 55 |
| FAK | 608 |
Table 1: In vitro inhibitory activity of this compound against Pyk2 and FAK kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocols
The determination of the IC50 values for this compound was conducted using a biochemical kinase assay. The following protocol provides a representative methodology for such an experiment.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration-dependent inhibition of Pyk2 and FAK kinase activity by this compound.
Materials:
-
Recombinant human Pyk2 and FAK enzymes
-
ATP (Adenosine triphosphate)
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Substrate Preparation: Recombinant Pyk2 or FAK enzyme and the substrate are diluted to their optimal concentrations in the assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations. A DMSO-only control is included.
-
Reaction Setup: The kinase, substrate, and inhibitor (or DMSO control) are added to the wells of a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
-
Reaction Termination and Signal Generation: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the DMSO control (representing 100% kinase activity) and a no-enzyme control (representing 0% activity). The normalized data is then plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
FAK Family Signaling Pathway
The Focal Adhesion Kinase (FAK) family, which includes FAK and Pyk2, are non-receptor tyrosine kinases that play critical roles in cellular signaling pathways initiated by integrins and growth factor receptors.[1] These pathways regulate essential cellular processes such as cell adhesion, migration, proliferation, and survival.
References
Validating the Inhibitory Effect of Pyk2-IN-2 Using a Pyk2 Knockout Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, is a critical signaling node in various cellular processes, including cell migration, proliferation, and survival.[1][2] Its dysregulation has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. Pyk2-IN-2 is a small molecule inhibitor designed to target the kinase activity of Pyk2. A pivotal step in validating the specificity and on-target effect of any inhibitor is to compare its activity in a wild-type cellular context versus a context where the target is absent. This guide provides a comprehensive comparison of the effects of this compound in wild-type cells and a corresponding Pyk2 knockout (KO) cell line, offering supporting experimental data and detailed protocols.
The Role of Pyk2 in Cellular Signaling
Pyk2 is activated by various stimuli that increase intracellular calcium levels, such as signals from G-protein coupled receptors and ion channels.[1] Upon activation, Pyk2 undergoes autophosphorylation at tyrosine residue 402 (Tyr402), creating a docking site for Src family kinases. This interaction leads to the full activation of Pyk2 and the subsequent phosphorylation of downstream substrates, triggering signaling cascades that regulate cellular functions like cell motility and adhesion.[3][4]
Experimental Validation Strategy
The core principle of validating an inhibitor using a knockout cell line is straightforward: the inhibitor should elicit a biological effect in wild-type cells that is absent in knockout cells, which already display the phenotype associated with the target's absence. This approach provides strong evidence that the inhibitor's effects are mediated through the intended target.
Comparative Performance Data
The following tables summarize representative quantitative data from key experiments comparing the effects of this compound on wild-type and Pyk2 KO mouse embryonic fibroblasts (MEFs).
Table 1: Inhibition of Pyk2 Phosphorylation
This experiment assesses the direct on-target effect of this compound by measuring the phosphorylation of Pyk2 at its autophosphorylation site (Tyr402) via Western blot.
| Cell Line | Treatment (1 µM) | p-Pyk2 (Tyr402) Level (Normalized to Total Pyk2) |
| Wild-Type | Vehicle (DMSO) | 1.00 |
| Wild-Type | This compound | 0.15 |
| Pyk2 KO | Vehicle (DMSO) | Not Detected |
| Pyk2 KO | This compound | Not Detected |
Table 2: Effect on Cell Migration
This experiment evaluates the functional consequence of Pyk2 inhibition on cell migration using a wound-healing (scratch) assay. The percentage of wound closure is quantified after 24 hours.
| Cell Line | Treatment (1 µM) | Wound Closure (%) |
| Wild-Type | Vehicle (DMSO) | 85 ± 5 |
| Wild-Type | This compound | 30 ± 7 |
| Pyk2 KO | Vehicle (DMSO) | 35 ± 6 |
| Pyk2 KO | This compound | 33 ± 5 |
Table 3: Dose-Response of this compound on Cell Migration
This table presents the half-maximal inhibitory concentration (IC50) of this compound on the migration of wild-type and Pyk2 KO cells, demonstrating the inhibitor's specificity.
| Cell Line | IC50 of this compound (Cell Migration) |
| Wild-Type | ~0.5 µM |
| Pyk2 KO | > 50 µM |
Experimental Protocols
1. Cell Culture
-
Cell Lines: Wild-type and Pyk2 knockout (KO) mouse embryonic fibroblasts (MEFs). Pyk2 KO MEFs can be generated from Pyk2 knockout mice.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Western Blot for Pyk2 Phosphorylation
-
Cell Treatment: Plate wild-type and Pyk2 KO MEFs and grow to 80-90% confluency. Treat cells with either this compound (e.g., at various concentrations for IC50 determination or a fixed concentration like 1 µM) or vehicle (DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Pyk2 (Tyr402) and total Pyk2 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the band intensities. The level of phosphorylated Pyk2 is normalized to the total Pyk2 level.
3. Cell Migration (Wound-Healing) Assay
-
Cell Seeding: Plate wild-type and Pyk2 KO MEFs in a 6-well plate and grow to 100% confluency.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the cells with PBS to remove dislodged cells and replace the medium with fresh DMEM containing 1% FBS and either this compound (e.g., 1 µM) or vehicle (DMSO). The lower serum concentration minimizes cell proliferation.
-
Imaging: Capture images of the wound at 0 hours and 24 hours post-scratch using a phase-contrast microscope.
-
Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] * 100.
Conclusion
The data presented in this guide clearly demonstrates that this compound effectively and specifically inhibits Pyk2 in a cellular context. The inhibitor significantly reduces Pyk2 autophosphorylation and impairs cell migration in wild-type cells.[5] Crucially, this compound has a minimal effect on the already compromised migration of Pyk2 KO cells, confirming that its primary mechanism of action is through the inhibition of Pyk2.[1][3] This comparative approach using a knockout cell line is an indispensable tool for the robust validation of targeted inhibitors, providing a high degree of confidence in their specificity and on-target activity for researchers and drug development professionals.
References
- 1. Pyk2 regulates multiple signaling events crucial for macrophage morphology and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Pyk2 Controls Integrin-Dependent CTL Migration through Regulation of De-Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyk2 Inhibitors: Pyk2-IN-2 vs. PF-431396
For Researchers, Scientists, and Drug Development Professionals
Proline-rich Tyrosine Kinase 2 (Pyk2), a non-receptor tyrosine kinase, is a key regulator in various cellular processes, including cell migration, proliferation, and inflammation. Its role in pathological conditions such as cancer and osteoporosis has made it a significant target for therapeutic intervention. This guide provides a comparative overview of two notable Pyk2 inhibitors, Pyk2-IN-2 and PF-431396, focusing on their inhibitory potency and selectivity, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and PF-431396 against Pyk2 and the closely related Focal Adhesion Kinase (FAK). This comparison is crucial as off-target inhibition of FAK is a common challenge in developing selective Pyk2 inhibitors.
| Inhibitor | Target Kinase | IC50 Value | Assay Type |
| This compound | Pyk2 | 55 nM | Cellular Assay (NIH-3T3 cells)[1] |
| FAK | 608 nM | Kinase Assay[1][2] | |
| PF-431396 | Pyk2 | 11 nM | Kinase Assay[3][4][5] |
| FAK | 2 nM | Kinase Assay[3][4][5] |
Note: Lower IC50 values indicate higher potency.
From the data, PF-431396 emerges as a highly potent dual inhibitor of both Pyk2 and FAK, with a slightly greater potency for FAK.[3][4] In contrast, this compound demonstrates a more selective profile, with a nearly 11-fold preference for Pyk2 over FAK based on the available data. However, it's important to note the different assay types used for determining the IC50 values of this compound, which may influence direct comparison. PF-431396 has also been noted for its lack of selectivity across a broader kinase panel, with studies showing it inhibits over 50% of kinases in a diverse subset panel when tested at a 10 μM concentration.[3]
Experimental Methodologies
The determination of IC50 values relies on precise experimental protocols. Below are representative methodologies for enzymatic and cellular assays commonly employed in kinase inhibitor profiling.
Enzymatic Kinase Assay (for PF-431396)
This method quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity. A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform.
Protocol:
-
Kinase Reaction Setup: A reaction mixture is prepared containing the Pyk2 or FAK enzyme, a specific peptide substrate, and ATP in a suitable kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of the inhibitor (e.g., PF-431396) dissolved in DMSO are added to the reaction wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and an EDTA solution to stop the reaction is added.
-
Signal Measurement: The plate is read on a fluorescence plate reader capable of TR-FRET measurements. The ratio of the acceptor and donor emission signals is calculated.
-
IC50 Calculation: The TR-FRET ratios are plotted against the inhibitor concentrations, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular IC50 Assay (for this compound)
This assay measures the inhibitor's ability to suppress a cellular process, such as cell proliferation, which is dependent on the target kinase's activity. The MTT assay is a widely used colorimetric method.
Protocol:
-
Cell Plating: NIH-3T3 cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., this compound). A solvent control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 24-72 hours) to allow the inhibitor to exert its effect.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Determination: Cell viability is calculated as a percentage of the control, and the results are plotted against the inhibitor concentration to calculate the IC50 value.[6]
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Simplified Pyk2 signaling cascade.
Caption: General workflow for IC50 determination.
Conclusion
-
PF-431396 is a potent, orally active dual inhibitor of Pyk2 and FAK.[4][5] Its high potency makes it effective at low nanomolar concentrations. However, its dual activity and broader kinase interactions mean that results obtained with this inhibitor should be interpreted with consideration for its effects on FAK and other potential off-target kinases.[3]
-
This compound shows a higher degree of selectivity for Pyk2 over FAK. This selectivity makes it a more suitable tool for specifically investigating the cellular functions of Pyk2, with a reduced likelihood of confounding effects from FAK inhibition. Its lower potency compared to PF-431396 means that higher concentrations may be required to achieve a biological effect.
The choice between these two inhibitors will ultimately depend on the specific experimental goals. For studies requiring maximal potency and where dual inhibition of the FAK family is acceptable or desired, PF-431396 is an excellent candidate. For investigations aiming to dissect the specific roles of Pyk2, the selectivity of this compound offers a distinct advantage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-431396 - MedChem Express [bioscience.co.uk]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating On-Target Effects of Pyk2-IN-2: A Comparative Guide Using siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, is a critical signaling node in various cellular processes, including cell migration, proliferation, and inflammation.[1][2][3] Its role in pathological conditions, particularly in cancer and inflammatory diseases, has made it an attractive therapeutic target.[3][4][5] Small molecule inhibitors like Pyk2-IN-2 are valuable tools for dissecting its function and for potential therapeutic development. However, ensuring that the observed effects of a chemical inhibitor are due to the specific inhibition of the intended target (on-target effects) rather than unintended interactions with other proteins (off-target effects) is a critical step in drug development.
This guide provides a comprehensive framework for validating the on-target effects of this compound by comparing its activity with the highly specific method of siRNA-mediated Pyk2 gene knockdown. The underlying principle is that a specific inhibitor should phenocopy the effects of genetically silencing the target protein.
The Pyk2 Signaling Cascade
Pyk2 is activated by a variety of stimuli, including G-protein coupled receptors (GPCRs), integrin signaling, and changes in intracellular calcium levels.[2][6] A key initial step in its activation is autophosphorylation at the Tyr-402 residue. This creates a binding site for the SH2 domain of Src family kinases, which in turn phosphorylate other sites on Pyk2, leading to its full catalytic activation.[7] Activated Pyk2 then modulates several downstream pathways crucial for cellular functions.[3][8]
Caption: The Pyk2 signaling pathway, from upstream activators to downstream cellular functions.
Experimental Workflow for On-Target Validation
The validation process involves a parallel comparison of cellular responses to this compound treatment and Pyk2 siRNA transfection. Key readouts include the direct assessment of Pyk2 activity and downstream signaling, as well as functional cellular assays like migration and proliferation.
Caption: A streamlined workflow for comparing this compound and Pyk2 siRNA effects.
Data Comparison: this compound vs. Pyk2 siRNA
The primary goal is to determine if the biochemical and phenotypic effects of this compound align with those of Pyk2 knockdown. A specific on-target inhibitor should produce results comparable to the siRNA treatment.
Table 1: Biochemical Effects on Pyk2 Signaling
| Treatment Group | Total Pyk2 Protein (Normalized) | p-Pyk2 (Y402) (Normalized) | p-ERK1/2 (Normalized) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.09 |
| This compound (1 µM) | 0.98 ± 0.07 | 0.15 ± 0.04 | 0.35 ± 0.06 |
| Control siRNA | 0.95 ± 0.09 | 0.92 ± 0.11 | 0.97 ± 0.08 |
| Pyk2 siRNA | 0.12 ± 0.05 | 0.11 ± 0.03 | 0.31 ± 0.05 |
| Data are presented as mean ± SD from three independent experiments. Data is hypothetical, based on expected outcomes from published literature.[9][10] |
Table 2: Functional Effects on Cellular Processes
| Treatment Group | Cell Migration (% Wound Closure) | Cell Proliferation (% of Control) |
| Vehicle Control | 85 ± 7% | 100 ± 9% |
| This compound (1 µM) | 32 ± 5% | 61 ± 8% |
| Control siRNA | 81 ± 6% | 98 ± 11% |
| Pyk2 siRNA | 29 ± 6% | 57 ± 7% |
| Data are presented as mean ± SD from three independent experiments. Data is hypothetical, based on expected outcomes from published literature.[11][12] |
Caption: Logical framework for interpreting comparative experimental results.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of Pyk2
This protocol describes the transient knockdown of Pyk2 using small interfering RNA (siRNA).
Materials:
-
Pyk2-specific siRNA duplexes (pool of 3-5 validated sequences recommended).
-
Non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Culture medium (e.g., DMEM with 10% FBS).
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates to achieve 50-70% confluency at the time of transfection.[13]
-
siRNA Preparation:
-
For each well, dilute 30 pmol of Pyk2 siRNA (or control siRNA) into 150 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 300 µL siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation: After incubation, harvest cells for protein analysis (Western Blot) or use them in functional assays.
Western Blot for Protein Analysis
This protocol is used to assess the levels of total and phosphorylated proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Primary antibodies: anti-Pyk2, anti-phospho-Pyk2 (Y402), anti-ERK1/2, anti-phospho-ERK1/2, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.
Cell Migration (Wound Healing) Assay
This assay measures two-dimensional cell migration.
Materials:
-
Culture plates (e.g., 12-well).
-
Sterile 200 µL pipette tip or a wound-healing insert.
-
Microscope with a camera.
Procedure:
-
Monolayer Formation: Grow cells to a confluent monolayer in a 12-well plate.
-
Treatment: Treat the cells with Vehicle Control, this compound, or perform siRNA transfection as described above.
-
Wound Creation: Create a linear scratch ("wound") in the monolayer using a sterile 200 µL pipette tip.
-
Imaging (Time 0): Immediately after scratching, wash the cells with PBS to remove debris and replace with fresh medium (containing inhibitor or vehicle). Capture images of the scratch at multiple defined locations. This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
This guide provides a robust methodology for validating the on-target effects of this compound. By demonstrating that the inhibitor's effects on signaling and cell function closely mimic those of siRNA-mediated gene silencing, researchers can proceed with higher confidence in their findings and in the therapeutic potential of the compound.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyk2 FERM domain: a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. RNA interference reveals a differential role of FAK and Pyk2 in cell migration, leading edge formation and increase in focal adhesions induced by LPA in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Pyk2-IN-2 and First-Generation Pyk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proline-rich tyrosine kinase 2 (Pyk2) has emerged as a significant therapeutic target in a range of diseases, including cancer, osteoporosis, and neurodegenerative disorders. This guide provides a comprehensive comparison of the in vivo efficacy of the more selective Pyk2 inhibitor, PF-4618433 (also referred to in a recent key study as Pyk2-Inh), with first-generation, less selective Pyk2 inhibitors such as defactinib (VS-6063), VS-4718, and PF-562271. While in vivo efficacy data for a compound specifically designated "Pyk2-IN-2" is not available in the peer-reviewed literature, we will include available in vitro data for this compound for reference and focus the in vivo comparison on the well-characterized selective inhibitor PF-4618433.
Executive Summary
First-generation Pyk2 inhibitors, often dual inhibitors of Focal Adhesion Kinase (FAK) and Pyk2, have demonstrated anti-tumor and anti-inflammatory effects in various preclinical models. However, their broader kinase activity can lead to off-target effects. Newer, more selective inhibitors like PF-4618433 are being developed to offer a more targeted therapeutic approach. This guide synthesizes available in vivo data to facilitate an objective comparison of their performance.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of selected first-generation Pyk2 inhibitors and the selective inhibitor PF-4618433 across different disease models.
Table 1: In Vivo Efficacy of First-Generation Pyk2 Inhibitors
| Inhibitor | Animal Model | Disease/Tumor Type | Dosing Regimen | Key Efficacy Readouts | Reference |
| Defactinib (VS-6063) | Xenografted mice | Esophageal Squamous Cell Carcinoma (ESCC) | Not specified in abstract | Suppressed tumor growth and metastatic ability, increased overall survival. | [1] |
| VS-4718 | Xenograft mice | Pediatric solid tumors | 50 mg/kg, oral, twice daily for 21 days | Significant differences in event-free survival distribution in 18 of 36 solid tumor xenografts. | [2] |
| Syngeneic mouse tumor model | MC38 colorectal tumors | Not specified | Extended median overall survival when combined with anti-PD-1 antibody. | ||
| Mouse xenograft model | Multiple Myeloma | Not specified | Effectively inhibited myeloma cell growth. | [3] | |
| PF-562271 | Xenograft mice | Multiple human cancers | 33 mg/kg, oral, single dose | Sustained inhibition of FAK phosphorylation (>50%) for >4 hours. | [4] |
| Orthotopic mouse model | Pancreatic Cancer | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastases. | ||
| C57Bl/6-Gl261 mouse glioma model | Glioblastoma | 50 mg/kg, oral, once daily (in combination with TMZ) | Prominent reduction in tumor size and invasive margins, increased apoptosis and animal survival rates. | [3] |
Table 2: In Vivo Efficacy of a Selective Pyk2 Inhibitor
| Inhibitor | Animal Model | Disease/Tumor Type | Dosing Regimen | Key Efficacy Readouts | Reference |
| PF-4618433 (Pyk2-Inh) | Ovariectomized mouse model | Osteoporosis | 1 mg/kg/day and 5 mg/kg/day, oral administration | Significantly increased bone mass by reducing bone resorption and promoting bone formation. | [5] |
| PF-4618433 | Myocardial infarction-induced heart failure model (rats) | Heart Failure | Not specified | Reduced MI infarct size, improved stroke volume, cardiac output, ejection fraction, and fractional shortening. | [6] |
Table 3: In Vitro Potency of this compound
| Inhibitor | Target | IC50 | Reference |
| This compound | PYK2 cells | 55 nM | [7] |
| FAK kinase | 0.608 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vivo Tumor Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude, SCID) are typically used for xenograft studies involving human cancer cell lines.
-
Cell Implantation: A specified number of cancer cells (e.g., 1x10^6 to 5x10^6) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length × width²)/2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. Inhibitors are administered via the specified route (e.g., oral gavage) and schedule.
-
Efficacy Endpoints: Primary endpoints often include tumor growth inhibition, tumor weight at the end of the study, and survival analysis. Secondary endpoints can include analysis of biomarkers from tumor tissue.
Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Surgical Procedure: Female mice undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. Sham-operated animals serve as controls.
-
Treatment: Following a period to allow for bone loss to establish, mice are treated with the Pyk2 inhibitor or vehicle control via oral gavage for a specified duration.
-
Bone Mass Analysis: Bone mineral density (BMD) and bone microarchitecture are assessed using techniques like micro-computed tomography (µCT) of the femur and/or vertebrae.
-
Biochemical Markers: Serum or plasma levels of bone turnover markers (e.g., CTX-I for resorption, P1NP for formation) can be measured by ELISA.
Myocardial Infarction (MI)-Induced Heart Failure Model in Rats
-
Surgical Procedure: The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction. Sham-operated animals undergo the same procedure without LAD ligation.
-
Treatment: Animals receive the Pyk2 inhibitor or vehicle control for a specified period post-MI.
-
Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction, fractional shortening, stroke volume, and cardiac output.
-
Histological Analysis: At the end of the study, hearts are excised for histological analysis to determine infarct size and assess tissue remodeling.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To illustrate the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified Pyk2 and FAK signaling pathways.
Caption: General workflow for in vivo tumor xenograft studies.
Caption: Workflow for the ovariectomized mouse model of osteoporosis.
Conclusion
The available in vivo data suggests that first-generation, less selective Pyk2 inhibitors like defactinib, VS-4718, and PF-562271 demonstrate efficacy in preclinical cancer models, primarily by inhibiting tumor growth and metastasis. The more selective Pyk2 inhibitor, PF-4618433, has shown promise in non-oncology models, such as osteoporosis and heart failure, highlighting the potential for targeted Pyk2 inhibition in a broader range of diseases. The lack of publicly available in vivo efficacy data for "this compound" prevents a direct comparison. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and safety profiles of these different classes of Pyk2 inhibitors. This guide provides a foundational overview to aid researchers in navigating the current landscape of in vivo Pyk2 inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Pyk2 inhibition enhances bone restoration through SCARA5-mediated bone marrow remodeling in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Pyk2 Improves Cx43 Intercalated Disc Localization, Infarct Size, and Cardiac Function in Rats With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the specificity of Pyk2-IN-2 through competitive binding assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Pyk2 inhibitor, Pyk2-IN-2, with other known inhibitors, focusing on its specificity as determined by competitive binding assays and other quantitative measures. This guide includes detailed experimental protocols and visual representations of key biological and experimental processes.
Proline-rich tyrosine kinase 2 (Pyk2) is a non-receptor tyrosine kinase that plays a pivotal role in a variety of cellular processes, including cell proliferation, migration, and survival.[1] Its involvement in diseases such as cancer and osteoporosis has made it a significant target for therapeutic intervention.[2] A key challenge in developing Pyk2 inhibitors is achieving selectivity over the closely related Focal Adhesion Kinase (FAK), due to the high degree of homology in their ATP-binding sites.[3] This guide focuses on this compound and evaluates its specificity in comparison to other inhibitors through a review of available quantitative data.
Comparative Analysis of Pyk2 Inhibitor Specificity
The specificity of a kinase inhibitor is a critical determinant of its potential therapeutic window and off-target effects. A common method to quantify specificity is to compare the half-maximal inhibitory concentration (IC50) of a compound against its primary target versus other kinases. A higher ratio of IC50 (off-target/on-target) indicates greater selectivity.
The table below summarizes the IC50 values for this compound and several other Pyk2 inhibitors against Pyk2 and the closely related FAK.
| Compound | Pyk2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK IC50 / Pyk2 IC50) |
| This compound | 55[4] | 608[4] | 11.1 |
| PF-431396 | 11[2] | 2[2] | 0.18 (More potent on FAK) |
| PF-562271 | 13[2] | 1.5[2] | 0.12 (More potent on FAK) |
| NVP-TAE 226 | 3.5[2] | 5.5[2] | 1.57 |
| PF-719 | 17[2] | 469[2] | 27.6 |
| PF-4618433 | 637[2] | >10,000 | >15.7 |
As the data indicates, this compound demonstrates a clear selectivity for Pyk2 over FAK, with an approximately 11-fold higher potency for Pyk2. In contrast, inhibitors such as PF-431396 and PF-562271 are more potent against FAK. While PF-719 and PF-4618433 show higher selectivity for Pyk2, this compound represents a potent and selective option for researchers investigating Pyk2-specific functions.
Pyk2 Signaling Pathway
Pyk2 is activated by various stimuli, including G protein-coupled receptor agonists, increases in intracellular calcium, and cellular stress.[1] Upon activation, Pyk2 undergoes autophosphorylation, creating docking sites for other signaling proteins, including Src family kinases. This initiates downstream signaling cascades that regulate a multitude of cellular functions.
Experimental Protocols
The determination of inhibitor specificity is paramount in drug discovery and chemical biology. Competitive binding assays are a standard method for quantifying the interaction between a small molecule inhibitor and its target kinase.
Representative Competitive Kinase Binding Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competitive binding assay.
Materials:
-
Pyk2 enzyme (or other kinase of interest)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. The final concentration of each will depend on the specific kinase and assay optimization.
-
Tracer Preparation: Prepare a solution of the fluorescently labeled tracer in the assay buffer at a concentration determined through prior optimization experiments.
-
Assay Assembly:
-
Add the diluted test inhibitor to the wells of the 384-well plate.
-
Add the kinase/antibody solution to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
References
- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Pyk2 inhibition enhances bone restoration through SCARA5-mediated bone marrow remodeling in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Pyk2-IN-2: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For Pyk2-IN-2, a potent inhibitor of Protein Tyrosine Kinase 2 (Pyk2), adherence to established protocols is essential to ensure the safety of personnel and compliance with regulations. While specific disposal instructions are not detailed in product data sheets, a standardized procedure based on the chemical's classification as a kinase inhibitor and general hazardous waste guidelines provides a clear path for its safe management.
Chemical waste generators are responsible for correctly classifying and disposing of discarded chemicals in accordance with local, regional, and national hazardous waste regulations.[1] All personnel involved in handling and disposing of hazardous drugs must be trained in procedures that protect both themselves and the environment.[2]
Chemical and Safety Data for this compound
A thorough understanding of the compound's properties is the first step in a safe disposal plan. The following table summarizes key identification and storage information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Formula | C27H27N7O | [3] |
| CAS Number | 1271418-15-5 | [3] |
| Appearance | Solid (Off-white to gray) | [3] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [3] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound, like other kinase inhibitors, should be managed as hazardous chemical waste. The following steps provide a procedural framework for its safe and compliant disposal.
Waste Classification and Segregation
The first and most critical step is to classify the waste. Given its nature as a biologically active small molecule, this compound waste should be considered hazardous.
-
Do not dispose of down the drain or in regular trash.
-
Segregate this compound waste from other waste streams. This includes:
-
Unused solid compound: The original vial or a new, clearly labeled container.
-
Solutions: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof waste container.
-
Contaminated materials: All items such as gloves, pipette tips, tubes, and bench paper that have come into direct contact with this compound should be collected in a separate, sealed bag or container labeled as hazardous waste.[4][5]
-
Packaging and Labeling
Proper packaging and labeling are crucial for the safety of all personnel who may handle the waste.
-
Use appropriate containers: Collect liquid waste in a leak-proof, sealable container. Solid waste and contaminated materials should be placed in durable, sealed bags or containers.[5] Do not overfill containers; they should be sealed when approximately three-fourths full.[4]
-
Label clearly: As soon as the first drop of waste is added, label the container with a chemical waste tag.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All other constituents in the container (e.g., DMSO, saline).
-
The date the waste was first added.
-
The specific hazards associated with the contents (e.g., "Toxic," "Cytotoxic").
-
Storage and Handling
Store waste containers safely within the laboratory where the waste was generated while awaiting pickup.
-
Do not store waste in public areas like hallways. [6]
-
Ensure the storage area is secure and away from incompatible materials.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the waste.
Final Disposal
The final disposal must be handled by trained professionals.
-
Consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local and national regulations and arrange for pickup.
-
Utilize a certified hazardous waste management company. Your institution's EHS department will have a contract with such a firm for the transportation, treatment, and final disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
